N-Methyl pemetrexed
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKULRGFPYBAJTE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869791-42-4 | |
| Record name | N-Methyl pemetrexed | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL PEMETREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Analysis of N-Methyl Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl pemetrexed, a known process-related impurity in the synthesis of the anticancer drug pemetrexed. The document details the synthetic context in which this compound is formed, methods for its isolation and characterization, and the broader mechanistic context of the parent compound, pemetrexed.
Introduction to Pemetrexed and the N-Methyl Impurity
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of several key enzymes in folate metabolism, thereby disrupting the synthesis of purine and pyrimidine nucleotides necessary for DNA and RNA synthesis.[3]
During the synthesis of pemetrexed disodium, several process-related impurities can form. One such impurity, consistently observed at low levels (approximately 0.02%), has been identified as the N-methyl derivative of pemetrexed. Understanding the formation, identification, and control of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the synthesis of pemetrexed and the concurrent formation of this compound.
Synthesis of Pemetrexed and Formation of this compound
The synthesis of pemetrexed is a multi-step process. A common convergent synthesis approach involves the coupling of two key intermediates, followed by saponification.
General Pemetrexed Synthesis Workflow
A documented method for pemetrexed synthesis involves the following key steps:
-
Activation and Coupling: A p-toluenesulfonic acid salt intermediate is prepared. The carboxylic acid is activated using an agent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM). This activated ester is then reacted with diethyl L-glutamate.
-
Saponification: The resulting peptide coupling product is then saponified, typically using a base such as sodium hydroxide, to produce the diacid form of pemetrexed.
-
Salt Formation: The diacid is then converted to the disodium salt, often under anhydrous conditions with a reagent like sodium methoxide.
The workflow for identifying the source of the N-Methyl impurity within this synthesis is outlined below.
Formation Mechanism of this compound
Research into the origin of the N-Methyl impurity has pointed to the peptide coupling step. It is suggested that the decomposition of an excess of the CDMT·NMM complex generates a methylating agent. This agent is then capable of methylating the N1-nitrogen of the dezazaguanine moiety of the pemetrexed precursor, resulting in the formation of the N-Methyl impurity. The source was specifically identified as the methyl groups on the coupling agent 2,6-Dimethoxy-1,3,5-triazine (CDMT).
Experimental Protocols
Isolation of this compound
A detailed protocol for the isolation of this compound from a production batch of Pemetrexed Disodium Heptahydrate has been published.
-
Method: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Column: Kromasil C18 (50 mm × 250 mm, 10 μm).
-
Mobile Phase: A gradient of acetonitrile (12% to 25% over 25 minutes) with an ammonium formate buffer (pH 3.5).
-
Sample Preparation: A 100 mg/mL solution of Pemetrexed Disodium Heptahydrate in water is used, requiring repeated injections.
-
Post-Processing: The combined fractions containing the impurity are collected, concentrated by rotary evaporation, and then lyophilized to yield the isolated this compound.
Synthesis of this compound Standard
For quality control and analytical method validation, a reference standard of this compound is necessary. A facile synthetic protocol has been described for this purpose. While the full step-by-step procedure is proprietary, the general approach involves the targeted methylation of a suitable pemetrexed intermediate, followed by purification and characterization.
Quantitative Data Summary
The following table summarizes the key quantitative aspects related to the this compound impurity.
| Parameter | Value / Condition | Source |
| Typical Impurity Level | ~0.02% | |
| ICH Identification Threshold | > 0.10% (for dose < 2 g/day ) | |
| ICH Qualification Threshold | > 0.05% (for dose > 2 g/day ) | |
| Isolation Method | Preparative RP-HPLC | |
| HPLC Column | Kromasil C18 (50 mm × 250 mm, 10 μm) | |
| Mobile Phase Gradient | 12% to 25% Acetonitrile | |
| Buffer | Ammonium Formate (pH 3.5) |
Mechanism of Action and Signaling Pathways of Pemetrexed
To fully appreciate the context of pemetrexed and its impurities, it is essential to understand its mechanism of action. Pemetrexed is a multi-targeted antifolate that primarily inhibits three enzymes crucial for nucleotide synthesis.
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Inhibition of these enzymes depletes the cellular pools of thymidine and purine nucleotides, which are essential for DNA and RNA synthesis, leading to S-phase arrest and apoptosis in cancer cells.
Beyond its primary targets, pemetrexed treatment induces complex cellular responses involving several signaling pathways. These downstream effects contribute to its overall antitumor activity.
-
Apoptosis Pathways: Pemetrexed has been shown to induce both intrinsic and extrinsic apoptosis through the activation of ATM/p53-dependent and -independent signaling. This involves the upregulation of pro-apoptotic proteins like Bax, PUMA, Fas, DR4, and DR5, and the activation of caspases.
-
Akt/mTOR Pathway: Studies have indicated that pemetrexed can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
-
Immune Modulation: Pemetrexed can also modulate the tumor microenvironment. It has been shown to increase the expression of PD-L1 on some cancer cells, an effect dependent on the ERK and NF-κB pathways. This provides a rationale for combination therapies with immune checkpoint inhibitors.
References
- 1. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of a promising new agent--pemetrexed disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Pemetrexed: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl pemetrexed, identified chemically as (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid, is primarily recognized as a process-related impurity in the synthesis of the multi-targeted antifolate cancer therapeutic, Pemetrexed.[1][2][3][4][5] As an impurity, its characterization and control are of significant importance in the manufacturing and quality assurance of Pemetrexed to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its identification and quantification.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
| Synonyms | Pemetrexed EP Impurity A, Pemetrexed Impurity 2 | |
| CAS Number | 869791-42-4 | |
| Molecular Formula | C₂₁H₂₃N₅O₆ | |
| Molecular Weight | 441.44 g/mol | |
| Exact Mass | 441.164825 | |
| Density (predicted) | 1.5 ± 0.1 g/cm³ | |
| LogP (predicted) | -1.34 | |
| Index of Refraction (predicted) | 1.698 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in DMSO. Specific solubility data in other solvents is not readily available. |
Synthesis and Formation
This compound is not typically synthesized as a primary target but is formed as an impurity during the synthesis of Pemetrexed. Its formation is particularly noted during the peptide coupling step, where 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) are used as coupling agents. The decomposition of the excess CDMT·NMM complex can generate a methylating agent that methylates the N1-position of the pyrrolo[2,3-d]pyrimidine ring system of Pemetrexed.
A potential synthetic route for an intermediate of this compound (Pemetrexed Impurity A) involves the reaction of 1-methylguanidine with ethyl cyanoacetate to form 2,6-diamino-4-carbonyl-1-methylpyrimidine. This intermediate is then reacted with 4-(4-carbonyl-3-bromobutyl)methyl benzoate to yield a key intermediate for the synthesis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
A validated stability-indicating reverse-phase HPLC method is the primary technique for the detection and quantification of this compound in Pemetrexed drug substance and product.
Methodology:
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH 3.8) and an organic modifier like acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.
-
Detection: UV detection at approximately 230-240 nm is suitable for monitoring.
-
Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of methanol and water (1:1 v/v).
Workflow for HPLC Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The presence of a singlet corresponding to the N-methyl group is a key diagnostic signal to differentiate it from Pemetrexed.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Spectral Analysis: The spectrum will show a signal for the carbon of the N-methyl group, in addition to the other carbon signals of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass measurement can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to obtain structural information. The fragmentation pattern would be expected to show losses of the glutamic acid moiety and other characteristic fragments of the pemetrexed backbone.
Biological Context: The Pemetrexed Signaling Pathway
This compound is biologically relevant primarily in the context of its parent compound, Pemetrexed. Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate-mediated one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the de novo synthesis of purines and thymidine, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of this compound as an impurity needs to be controlled, as its own biological activity and potential interference with the action of Pemetrexed are not well characterized.
Conclusion
This compound is a critical impurity to monitor in the production of the anticancer drug Pemetrexed. This guide has provided a summary of its known chemical and physical properties, its formation during synthesis, and the analytical methods used for its characterization. While there is a lack of extensive experimental data on some of its physicochemical properties, the information provided here serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Pemetrexed. The provided diagrams illustrate the key relationships in its formation and the biological context in which it is relevant.
References
- 1. CN104292232A - Synthesis method for intermediate of impurity A of pemetrexed disodium - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Pemetrexed EP Impurity A | 869791-42-4 | SynZeal [synzeal.com]
- 5. Pemetrexed EP Impurity A (this compound) : Venkatasai Life Sciences [venkatasailifesciences.com]
N-Methyl Pemetrexed: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action of antifolate antimetabolites, with a primary focus on the well-characterized drug pemetrexed. Currently, N-Methyl pemetrexed is predominantly documented in scientific literature as an impurity of pemetrexed, and dedicated studies detailing its specific mechanism of action, enzyme kinetics, and cellular uptake are not publicly available.[1][2][3] Therefore, this guide outlines the established mechanism of the parent compound, pemetrexed, and explores the impact of methylation on the pyrrolo[2,3-d]pyrimidine scaffold by examining a closely related analog, 6-Methyl pemetrexed. This comparative approach offers insights into how structural modifications, such as methylation, can influence the pharmacological properties of this class of drugs.
The Pemetrexed Backbone: A Multi-Targeted Antifolate
Pemetrexed exerts its anticancer effects by disrupting the folate-dependent metabolic pathways essential for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[4][5] Its mechanism can be dissected into three key stages: cellular uptake, intracellular activation, and inhibition of key metabolic enzymes.
Cellular Uptake
Pemetrexed enters cancer cells through various transport proteins. The primary route of administration is via the reduced folate carrier (RFC) , a ubiquitously expressed transporter. Additionally, the proton-coupled folate transporter (PCFT) and folate receptors (FRs) , particularly FRα and FRβ, which are often overexpressed in certain tumors, serve as alternative entry points.
Intracellular Activation: Polyglutamylation
Once inside the cell, pemetrexed is converted into its more active and retained forms through a process called polyglutamylation . The enzyme folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to the pemetrexed molecule. These polyglutamated forms are more potent inhibitors of the target enzymes and have a longer intracellular half-life due to their increased size and negative charge, which hinders their efflux from the cell.
Inhibition of Key Enzymes in Nucleotide Synthesis
The polyglutamated forms of pemetrexed inhibit multiple key enzymes involved in the de novo synthesis of purines and thymidylate:
-
Thymidylate Synthase (TS): Pemetrexed is a potent inhibitor of TS, the enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, which is essential for regenerating the tetrahydrofolate (THF) cofactors required for both purine and thymidylate synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the early steps of de novo purine synthesis, and its inhibition by pemetrexed disrupts the formation of purine nucleotides.
The multi-targeted nature of pemetrexed contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can arise from the upregulation of a single target enzyme.
Quantitative Data: Pemetrexed Enzyme Inhibition
The following table summarizes the inhibitory activity of pemetrexed and its polyglutamated forms against its key target enzymes.
| Enzyme Target | Inhibitor | Ki (nM) |
| Thymidylate Synthase (TS) | Pemetrexed | 1.3 |
| Pemetrexed-Glu5 | 1.3 | |
| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7.2 |
| Pemetrexed-Glu5 | 7.2 | |
| GARFT | Pemetrexed | 65 |
| Pemetrexed-Glu5 | 9.3 |
Data presented are representative values from preclinical studies and may vary depending on the experimental conditions.
The Impact of Methylation: Insights from 6-Methyl Pemetrexed
While specific data for this compound is lacking, studies on 6-Methyl substituted pemetrexed provide valuable insights into how methylation of the core pyrrolo[2,3-d]pyrimidine structure can significantly alter the drug's properties, particularly its cellular uptake mechanism.
Research has shown that the addition of a methyl group at the 6-position of the pyrrole ring abolishes transport by the Reduced Folate Carrier (RFC) . This is a significant modification, as RFC is a primary route of entry for pemetrexed into both healthy and cancerous cells. The loss of RFC transport is attributed to steric hindrance within the transporter's binding site.
Crucially, this modification has a modest impact on the transport via Folate Receptors (FRs) and the Proton-Coupled Folate Transporter (PCFT) . Since many tumors overexpress FRs and PCFT, 6-Methyl pemetrexed demonstrates a more tumor-selective transport profile. This targeted delivery could potentially lead to a wider therapeutic window and reduced systemic toxicity compared to the parent compound.
Comparative Cellular Activity
The following table summarizes the in vitro growth inhibition of pemetrexed and 6-Methyl pemetrexed in a human nasopharyngeal cancer cell line (KB).
| Compound | IC50 (nM) |
| Pemetrexed | 4.4 |
| 6-Methyl Pemetrexed | 6.8 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
These findings suggest that while altering the transporter selectivity, 6-methylation preserves the potent antiproliferative activity of the pemetrexed scaffold.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Pemetrexed Action
Caption: Pemetrexed cellular uptake, activation, and multi-targeted inhibition of nucleotide synthesis.
Experimental Workflow for Antifolate Evaluation
Caption: Generalized workflow for the preclinical evaluation of novel antifolate compounds.
Experimental Protocols
Detailed experimental protocols for the assays mentioned above are extensive. Below are summaries of the core methodologies.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (Ki) of the compound against target enzymes (TS, DHFR, GARFT).
-
General Protocol:
-
Recombinant human enzymes are purified.
-
Enzyme activity is measured using spectrophotometric assays that monitor the consumption of a substrate or the formation of a product.
-
For TS, the conversion of dUMP to dTMP is monitored.
-
For DHFR, the oxidation of NADPH is followed.
-
For GARFT, the formylation of glycinamide ribonucleotide is measured.
-
Assays are performed in the presence of varying concentrations of the inhibitor to determine the Ki value.
-
Cellular Uptake Studies
-
Objective: To characterize the transport mechanism of the compound into cancer cells.
-
General Protocol:
-
The compound is radiolabeled (e.g., with 3H or 14C).
-
Cancer cell lines with known transporter expression levels (e.g., RFC, FR, PCFT) are cultured.
-
Cells are incubated with the radiolabeled compound for various time points.
-
Uptake is terminated by washing with ice-cold buffer.
-
Intracellular radioactivity is measured by scintillation counting to determine the rate and extent of uptake.
-
Competition assays with known substrates of specific transporters are performed to identify the primary uptake mechanisms.
-
Polyglutamylation Assay
-
Objective: To assess the extent and rate of intracellular polyglutamylation of the compound.
-
General Protocol:
-
Cancer cells are incubated with the compound for different durations.
-
Cells are lysed, and the intracellular contents are extracted.
-
The parent compound and its polyglutamated metabolites are separated using high-performance liquid chromatography (HPLC).
-
The different species are detected and quantified, typically by UV absorbance or mass spectrometry.
-
Conclusion
While this compound is currently characterized as an impurity, the extensive research on its parent compound, pemetrexed, provides a robust framework for understanding its potential mechanism of action. The core principles of antifolate pharmacology—cellular uptake, intracellular polyglutamylation, and multi-enzyme inhibition—would likely apply. Furthermore, the study of analogs like 6-Methyl pemetrexed highlights the profound impact that subtle chemical modifications can have on the pharmacological profile of this class of drugs, particularly in modulating transporter selectivity to enhance tumor targeting. Further research is warranted to elucidate the specific biological activities of this compound and determine if it possesses a unique and potentially advantageous therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:869791-42-4 | Chemsrc [chemsrc.com]
- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Biological Activity of Pemetrexed Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of pemetrexed and its analogs. Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4] Its analogs are being extensively researched to improve efficacy, selectivity, and overcome resistance. This document details their mechanism of action, inhibitory activities, and the experimental protocols used for their evaluation.
Mechanism of Action: Multi-Targeted Folate Pathway Inhibition
Pemetrexed and its analogs exert their cytotoxic effects by disrupting the folate-dependent metabolic processes essential for cell replication.[2] Upon entering the cell, these compounds are polyglutamated, a process that enhances their intracellular retention and inhibitory potency against key enzymes in the purine and pyrimidine biosynthesis pathways.
The primary targets of pemetrexed and its analogs are:
-
Thymidylate Synthase (TS): This enzyme is crucial for the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS leads to "thymineless death."
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine synthesis pathway.
The multi-targeted nature of these compounds contributes to their broad antitumor activity.
Quantitative Biological Data
The following tables summarize the quantitative biological activity of pemetrexed and selected analogs against key enzyme targets and various cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of different analogs.
Table 1: Enzyme Inhibitory Activity of Pemetrexed and Analogs
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |
| Pemetrexed | TS | - | 1.3 - 5.3 | |
| DHFR | 7.2 | - | ||
| GARFT | 65 | - | ||
| Analog 1 (details) | TS | Data | Data | Citation |
| Analog 2 (details) | DHFR | Data | Data | Citation |
| Analog 3 (details) | GARFT | Data | Data | Citation |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are dependent on assay conditions. Data for specific analogs would be populated here from relevant literature.
Table 2: In Vitro Cytotoxicity of Pemetrexed and Analogs
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference(s) |
| Pemetrexed | MSTO-211H | Mesothelioma | 31.8 | |
| TCC-MESO-2 | Mesothelioma | 32.3 | ||
| A549 | NSCLC | 49.9 (72h) | ||
| PC9 | NSCLC | 76.6 (72h) | ||
| SNU-601 | Gastric Cancer | 17 | ||
| SNU-16 | Gastric Cancer | 36 | ||
| Pemetrexed-Resistant | MSTO-211H_R | Mesothelioma | 413.6 | |
| Pemetrexed-Resistant | TCC-MESO-2_R | Mesothelioma | 869.2 | |
| Analog X | Cell Line | Cancer Type | Data | Citation |
Note: GI50 (half-maximal growth inhibition) and IC50 values can vary based on the cell line and the duration of drug exposure.
Signaling Pathways and Cellular Effects
Pemetrexed and its analogs induce apoptosis through complex signaling cascades.
Pemetrexed-Induced Apoptosis
Pemetrexed treatment leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of a caspase cascade, ultimately leading to programmed cell death.
Caption: Pemetrexed-induced apoptosis signaling pathway.
Modulation of the Akt Signaling Pathway
Pemetrexed has also been shown to modulate the Akt signaling pathway, a key regulator of cell survival and proliferation. The activation of Akt by pemetrexed can lead to S-phase cell cycle arrest and, paradoxically, can also contribute to apoptosis.
Caption: Pemetrexed's influence on the Akt signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation of pemetrexed analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pemetrexed or analog stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pemetrexed analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 or GI50 value.
-
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Pemetrexed or analog stock solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer. Keep all solutions on ice.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor at various concentrations (or vehicle for control)
-
DHFR enzyme
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay
This assay spectrophotometrically measures the production of 5,8-dideaza-tetrahydrofolate.
Materials:
-
Recombinant human GARFT enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Pemetrexed or analog stock solution
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, GAR, and fDDF.
-
Prepare serial dilutions of the inhibitor.
-
-
Reaction Measurement:
-
In a cuvette or well, combine the reaction mixture with the inhibitor at various concentrations.
-
Initiate the reaction by adding the GARFT enzyme.
-
Monitor the increase in absorbance at 295 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the uninhibited control.
-
Calculate the IC50 value from a dose-response curve.
-
Experimental and Logical Workflow
The evaluation of novel pemetrexed analogs typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the evaluation of pemetrexed analogs.
Conclusion
The development of novel pemetrexed analogs holds significant promise for advancing cancer therapy. A thorough understanding of their biological activity, including their inhibitory profiles against key folate pathway enzymes and their effects on cellular signaling pathways, is paramount. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these next-generation antifolates, facilitating the identification of candidates with improved therapeutic indices.
References
- 1. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 2. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Pemetrexed (CAS No. 869791-42-4): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl pemetrexed, with the Chemical Abstracts Service (CAS) number 869791-42-4, is primarily recognized as a process-related impurity in the manufacturing of the multitargeted antifolate drug, pemetrexed. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, formation during synthesis, and the analytical methodologies for its isolation and characterization. While the biological activity of its parent compound, pemetrexed, is well-documented, this whitepaper will also touch upon the inferred pharmacological context of this compound, drawing from the established mechanism of action of pemetrexed as a cytotoxic agent. The information presented herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.
Introduction
Pemetrexed is a potent antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4][5] Its efficacy in the treatment of malignant pleural mesothelioma and non-small cell lung cancer has established it as a critical chemotherapeutic agent. The synthesis of complex molecules like pemetrexed invariably leads to the formation of impurities, which must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This compound has been identified as such a process-related impurity. This document serves as a technical resource on this compound, consolidating available data on its chemical properties, synthesis, and analysis.
Chemical and Physical Properties
This compound is a derivative of pemetrexed where a methyl group is attached to a nitrogen atom within the pyrrolo[2,3-d]pyrimidine core. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 869791-42-4 | |
| Molecular Formula | C₂₁H₂₃N₅O₆ | |
| Molecular Weight | 441.44 g/mol | |
| IUPAC Name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
| Synonyms | Pemetrexed EP Impurity A, (4-(2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid |
Synthesis and Formation
This compound is not typically synthesized as a primary therapeutic agent but rather emerges as an impurity during the synthesis of pemetrexed.
Mechanism of Formation
The formation of this compound has been linked to the peptide coupling step in the synthesis of pemetrexed. Specifically, when condensing the benzoic acid intermediate with diethyl L-glutamate using 2-chloro-4,6-dimethoxytriazine (CDMT) as a coupling agent in the presence of N-methylmorpholine (NMM), a methylating agent can be generated. This agent is capable of methylating the N1-nitrogen of the dezazaguanine moiety, leading to the formation of this compound. The level of this impurity has been consistently observed at approximately 0.02% in production batches.
Experimental Protocols for Isolation and Synthesis
Isolation of this compound from Pemetrexed Batches:
-
Method: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A 100 mg/mL solution of Pemetrexed Disodium Heptahydrate in water.
-
Column: Kromasil C18 (50 mm × 250 mm, 10 μm).
-
Mobile Phase: A gradient of ammonium formate buffer (pH 3.5) and acetonitrile (12% to 25% acetonitrile over 25 minutes).
-
Post-Chromatography: The fractions containing this compound are combined, concentrated by rotary evaporation, and then lyophilized to yield the isolated impurity.
Facile Synthetic Protocol for this compound: While detailed step-by-step public protocols for the de novo synthesis of this compound are sparse, facile synthetic methods have been developed for its preparation as a reference standard for quality control. These methods generally adapt the known synthesis of pemetrexed, potentially with modifications to promote the N-methylation.
Analytical Methodologies
The detection and quantification of this compound as an impurity in pemetrexed drug substance and product are critical for quality control.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for analyzing pemetrexed and its related substances, including this compound.
Typical HPLC Method Parameters:
-
Column: Hypersil BDS C18 (100 x 4.6mm, 3µm).
-
Mobile Phase: A gradient mixture of 0.02M sodium dihydrogen phosphate with 0.1% formic acid (pH 3.8) and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 240 nm.
-
Diluent: Methanol:water (1:1).
Biological Activity and Mechanism of Action (Inferred)
There is a notable absence of publicly available data on the specific biological activity, cytotoxicity, or mechanism of action of this compound. However, given its structural similarity to pemetrexed, it is plausible that it may also function as an antifolate agent.
Pemetrexed's Mechanism of Action
Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides. This inhibition leads to the arrest of DNA and RNA synthesis, ultimately causing cell death, particularly in rapidly dividing cancer cells.
It is hypothesized that this compound might exhibit similar, albeit potentially altered, inhibitory activity against these enzymes. However, without experimental data, this remains speculative. The methylation at the N1-position could influence its binding affinity to the target enzymes or its transport into cells, thereby modulating its potency.
Conclusion
This compound (CAS No. 869791-42-4) is a well-characterized process-related impurity in the synthesis of pemetrexed. Its formation is understood to occur during the peptide coupling step, and robust analytical methods, primarily RP-HPLC, are established for its detection and control. While there is a lack of direct biological data for this compound, its structural relationship to pemetrexed suggests a potential for antifolate activity. For professionals in pharmaceutical development and manufacturing, a thorough understanding of the formation and analytical control of this impurity is essential for ensuring the quality and safety of pemetrexed-based therapies. Further research into the biological and toxicological profile of this compound would be beneficial for a more complete risk assessment.
References
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Unseen Player: An In-depth Technical Guide on the Role of N-Methyl Pemetrexed as an Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its mechanism of action relies on the inhibition of key enzymes in the folate pathway, ultimately disrupting DNA synthesis in rapidly dividing cancer cells. As with any synthetically derived pharmaceutical agent, the purity of the final active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide delves into the significance of a critical process-related impurity, N-Methyl pemetrexed. This document provides a comprehensive overview of its formation, analytical quantification, potential pharmacological and toxicological implications, and the regulatory landscape governing its presence in pemetrexed drug products.
The Genesis of an Impurity: Formation and Quantification of this compound
This compound is a known process-related impurity that can arise during the synthesis of pemetrexed. Its formation is primarily associated with the use of specific reagents in the coupling steps of the manufacturing process.
Formation Pathway
The most cited pathway for the formation of this compound involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) as coupling agents. It is hypothesized that a reactive methylating species can be generated from the CDMT/NMM system, which then methylates the N-1 position of the pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule.
Quantification and Typical Levels
The levels of this compound in pemetrexed drug substance are typically low, with reported ranges between 0.05% and 0.5% as determined by High-Performance Liquid Chromatography (HPLC)[1]. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and qualification of impurities present at levels above a certain threshold, typically 0.10% or 0.15% for drug substances.
| Impurity | Typical Levels (%) | Regulatory Threshold (ICH Q3A/B) |
| This compound | 0.05 - 0.5 | Identification: ≥ 0.10% |
| Qualification: ≥ 0.15% | ||
| Table 1: Typical Levels and Regulatory Thresholds for this compound.[1][2][3] |
Experimental Protocols
Synthesis of this compound Reference Standard
A detailed understanding of an impurity requires its isolation and characterization, often necessitating its independent synthesis to serve as a reference standard for analytical methods. The following is a generalized protocol based on described synthetic routes[4].
Materials:
-
Pemetrexed
-
Methyl iodide
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., dimethylformamide - DMF)
Procedure:
-
Dissolve pemetrexed in the chosen solvent under an inert atmosphere.
-
Add the base to the solution and stir.
-
Slowly add methyl iodide to the reaction mixture.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography or preparative HPLC to obtain pure this compound.
-
Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Analytical Method for Quantification of this compound
A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound in the drug substance.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both pemetrexed and this compound have significant absorbance (e.g., around 225-230 nm).
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Injection Volume: 10-20 µL.
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Pharmacological and Toxicological Profile
The presence of this compound as an impurity raises questions about its potential impact on the overall pharmacological and toxicological profile of the drug product.
Putative Pharmacological Activity
Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The methylation at the N-1 position of the pyrrolo[2,3-d]pyrimidine ring in this compound could potentially alter its binding affinity to these target enzymes.
Recent studies on 6-methyl substituted pemetrexed analogs have shown that methylation on this heterocyclic core can significantly impact the molecule's interaction with folate transporters, such as the reduced folate carrier (RFC). This suggests that N-methylation could similarly affect the transport of the impurity into cancer cells and its subsequent intracellular activity. While direct comparative studies on the enzyme inhibitory and cytotoxic potency of this compound versus pemetrexed are not extensively available in the public domain, any alteration in its ability to inhibit the target enzymes would likely translate to a modified pharmacological profile.
Toxicological Considerations
The toxicological profile of any impurity is a critical aspect of drug safety assessment. Pemetrexed itself is known to cause dose-limiting toxicities, including myelosuppression and nephrotoxicity. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on available data:
-
H341: Suspected of causing genetic defects.
-
H360: May damage fertility or the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
These classifications underscore the importance of controlling the levels of this compound in the final drug product to ensure patient safety. While specific toxicological studies on this compound are not widely published, the GHS classification suggests a potential for significant toxicity. The principle of controlling impurities to the lowest reasonably achievable level is therefore paramount.
Regulatory Perspective and Conclusion
Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceutical products. The ICH guidelines Q3A(R2) and Q3B(R2) provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products, respectively. The presence of this compound must be monitored and controlled within the limits established during the drug development and registration process.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Antifolate Activity of Pemetrexed Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antifolate activity of pemetrexed and its derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. Pemetrexed, a multi-targeted antifolate, has demonstrated significant clinical efficacy in the treatment of various cancers, including mesothelioma and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis in cancer cells.[4][5] This guide delves into the quantitative analysis of the inhibitory activity of pemetrexed derivatives, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Mechanism of Action and Key Enzymatic Targets
Pemetrexed and its derivatives exert their cytotoxic effects by targeting crucial enzymes involved in folate-dependent metabolic processes. The primary targets are:
-
Thymidylate Synthase (TS): This enzyme is essential for the de novo synthesis of thymidylate, a precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for various metabolic reactions, including purine and thymidylate synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine biosynthesis pathway.
By inhibiting these enzymes, pemetrexed derivatives disrupt the supply of essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Antifolate Activity
The antifolate activity of pemetrexed and its derivatives is quantified by determining their inhibitory potency against the target enzymes and their cytotoxic effects on cancer cell lines. This data is typically presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki).
Table 1: Enzyme Inhibition Constants (Ki) for Pemetrexed and its Pentaglutamate Derivative
| Compound | Target Enzyme | Ki (nmol/L) |
| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 1.3 ± 0.2 |
| Dihydrofolate Reductase (DHFR) | 7.2 ± 0.8 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 ± 7 | |
| Pemetrexed-pentaglutamate | Thymidylate Synthase (TS) | 0.013 ± 0.002 |
| Dihydrofolate Reductase (DHFR) | 1.9 ± 0.3 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 1.4 ± 0.2 |
Table 2: In Vitro Cytotoxicity (IC50) of Pemetrexed and Selected Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Pemetrexed | L1210 | 30 | |
| Pemetrexed | CCRF-CEM | 40 | |
| 6-Methyl Pemetrexed | IGROV1 | >1000 | |
| 6-Methyl-5-des-pyrrolo-pemetrexed | IGROV1 | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifolate activity of pemetrexed derivatives.
Enzyme Inhibition Assays
3.1.1. Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of NADPH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
N5,N10-Methylenetetrahydrofolate (CH2-THF)
-
NADPH
-
Dihydrofolate Reductase (DHFR) (as a coupling enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT, 10 mM MgCl2, and 75 mM KCl.
-
Pemetrexed derivatives (test compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing dUMP, CH2-THF, NADPH, and DHFR in the assay buffer.
-
Add varying concentrations of the pemetrexed derivative to the wells of the microplate.
-
Initiate the reaction by adding the purified TS enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADPH oxidation is proportional to the TS activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.1.2. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric Method)
This assay measures DHFR activity by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Dihydrofolate Reductase (DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 150 mM KCl.
-
Pemetrexed derivatives (test compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Add assay buffer, NADPH, and varying concentrations of the pemetrexed derivative to the wells of the microplate.
-
Initiate the reaction by adding DHF to each well.
-
Immediately add the purified DHFR enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm at regular intervals for a defined period at a constant temperature.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the IC50 value as described for the TS assay.
3.1.3. Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric Method)
This assay determines GARFT activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production in the presence of the inhibitor.
Materials:
-
Purified recombinant human Glycinamide Ribonucleotide Formyltransferase (GARFT)
-
α,β-Glycinamide Ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (10-CHO-DDF)
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
Pemetrexed derivatives (test compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture containing GAR and 10-CHO-DDF in the assay buffer.
-
Add varying concentrations of the pemetrexed derivative to the wells and pre-incubate at 37°C.
-
Initiate the reaction by adding the purified GARFT enzyme.
-
Shake the plate for 5 seconds and record the absorbance changes at 295 nm at 15-second intervals for 20 minutes.
-
Calculate the initial slope for each drug concentration.
-
Determine the IC50 value from the dose-response curve.
Cell-Based Assays
3.2.1. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
Pemetrexed derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pemetrexed derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy Studies
3.3.1. Xenograft Mouse Model for Antitumor Activity
This protocol describes the evaluation of the antitumor efficacy of pemetrexed derivatives in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549, HCT116)
-
Matrigel (optional)
-
Pemetrexed derivatives (test compounds)
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells), optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Administer the pemetrexed derivative at predetermined doses and schedules (e.g., intraperitoneal injection, oral gavage) to the treatment groups. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Visualizations
Pemetrexed and its derivatives induce apoptosis in cancer cells through the modulation of various signaling pathways.
Pemetrexed-Induced Apoptosis Signaling Pathway
Pemetrexed treatment can lead to the activation of both intrinsic and extrinsic apoptosis pathways. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.
Folate Metabolism and Pemetrexed's Sites of Action
The following diagram illustrates the folate metabolism pathway and highlights the enzymes inhibited by pemetrexed.
Experimental Workflow for Screening Pemetrexed Derivatives
This diagram outlines a typical workflow for the screening and evaluation of novel pemetrexed derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical activity of pemetrexed: a multitargeted antifolate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemetrexed in front-line chemotherapy for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current data with pemetrexed (Alimta) in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Discovery and Rationale of Tumor-Targeted 6-Methyl Substituted Pemetrexed
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed is a clinically significant antifolate therapeutic that targets key enzymes in purine and pyrimidine biosynthesis.[1][2] However, its broad uptake by both cancerous and healthy cells, primarily through the ubiquitously expressed reduced folate carrier (RFC), can lead to systemic toxicity.[3][4][5] This paper details the discovery of 6-methyl substituted pemetrexed analogs, a novel class of antifolates engineered for enhanced tumor selectivity. By introducing a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold, transport via RFC is abolished due to steric hindrance. Crucially, this modification preserves or enhances transport through the tumor-associated folate receptor (FR) and proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells. This strategic alteration maintains potent antiproliferative activity against tumor cells while significantly increasing selectivity over normal cells, presenting a promising avenue for developing more targeted and less toxic cancer chemotherapeutics.
Introduction: The Limitations of Pemetrexed and the Need for Tumor Targeting
Pemetrexed (Alimta®) is a multitargeted antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication. It primarily inhibits thymidylate synthase (TS), with secondary inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), thereby blocking the synthesis of purine and pyrimidine nucleotides.
The clinical efficacy of pemetrexed is limited by its mechanism of cellular uptake. It enters cells via three main transporters: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs, including isoforms α and β). While PCFT and FRs are often overexpressed on the surface of various solid tumors and are considered tumor-selective, RFC is ubiquitously expressed in normal tissues. Pemetrexed's promiscuous transport via RFC contributes to dose-limiting toxicities. A long-standing goal in antifolate drug development has been to design compounds that selectively utilize tumor-expressed transporters like FRs and PCFT, thereby concentrating the cytotoxic effects within the tumor microenvironment and sparing healthy tissues.
The Innovative Leap: 6-Methyl Substitution for Transporter Selectivity
Systematic structure-activity relationship (SAR) studies on the pyrrolo[2,3-d]pyrimidine scaffold led to a pivotal discovery. Researchers hypothesized that introducing a methyl group at the unsubstituted 6-position of the pyrrole ring could create steric repulsion within the RFC binding site, thereby blocking transport. The objective was to achieve this blockade with minimal impact on the compound's interaction with the more tumor-selective FR and PCFT transporters. This minor structural modification proved to be an elegantly simple solution to achieve significant gains in tumor-targeting.
Quantitative Analysis of In Vitro Efficacy and Selectivity
The introduction of the 6-methyl group successfully shifted the transport dependency of the pemetrexed analogs. While the parent compounds (including pemetrexed, compound 1 ) showed promiscuous transport, the 6-methyl substituted analogs (5-8 ) uniformly lost their ability to be transported by RFC. This is evidenced by the dramatic increase in IC50 values for RFC-mediated cell inhibition to >1000 nM for all 6-methyl compounds. In contrast, inhibitory potencies against cells expressing FRα, FRβ, and PCFT were largely preserved or, in some cases, increased.
Table 1: Antiproliferative Activity (IC50, nM) of Pemetrexed Analogs
Data summarized from published studies. Compounds 1-4 are 6-desmethyl; Compounds 5-8 are their respective 6-methyl analogs.
| Compound | Target Cell Line | IC50 (nM) | 6-Methyl Analog | Target Cell Line | IC50 (nM) |
| 1 (Pemetrexed) | PC43-10 (RFC) | 7.7 | 5 | PC43-10 (RFC) | >1000 |
| R2/PCFT4 (PCFT) | 17 | R2/PCFT4 (PCFT) | 13 | ||
| RT16 (FRα) | 1.8 | RT16 (FRα) | 10 | ||
| D4 (FRβ) | 1.3 | D4 (FRβ) | 15 | ||
| KB (Tumor) | 3.9 | KB (Tumor) | 10.9 | ||
| IGROV1 (Tumor) | 26 | IGROV1 (Tumor) | 16 | ||
| IOSE 7576 (Normal) | >1000 | IOSE 7576 (Normal) | >1000 | ||
| 3 | PC43-10 (RFC) | 15.6 | 7 | PC43-10 (RFC) | >1000 |
| R2/PCFT4 (PCFT) | 21 | R2/PCFT4 (PCFT) | 16 | ||
| RT16 (FRα) | 990 | RT16 (FRα) | 2.5 | ||
| D4 (FRβ) | 1200 | D4 (FRβ) | 3.5 | ||
| KB (Tumor) | 242 | KB (Tumor) | 1.0 | ||
| IGROV1 (Tumor) | 230 | IGROV1 (Tumor) | 1.8 | ||
| IOSE 7576 (Normal) | 18 | IOSE 7576 (Normal) | >1000 |
Table 2: Transporter Selectivity Ratios
Selectivity Ratio = IC50 (RFC) / IC50 (Tumor Transporter). A higher ratio indicates greater selectivity for the tumor transporter over RFC.
| Compound | Selectivity for PCFT | Selectivity for FRα | Selectivity for FRβ |
| 5 | >130 | >100 | >66 |
| 6 | >15.5 | >20.5 | >383 |
| 7 | >62.5 | >395 | >285 |
| 8 | N/A (Abolished PCFT activity) | >10 | >20 |
The data clearly demonstrates that 6-methyl substitution promotes profound tumor selectivity. For instance, compounds 5, 7, and 8 were far more potent against IGROV1 ovarian cancer cells than their des-methyl counterparts, while remaining inert toward normal IOSE 7576 ovary cells.
Mechanism of Action and Pathway Inhibition
The primary mechanism of action for these antifolates is the inhibition of de novo purine biosynthesis. While pemetrexed and related analogs inhibit both GARFTase and AICARFTase, the 6-methyl substituted compounds were found to exclusively target GARFTase. This refined mechanism, combined with selective transport, contributes to their potent and targeted antitumor activity.
Experimental Protocols
Chemical Synthesis
The synthesis of 6-methyl substituted analogs was achieved through an extension of established SAR studies. The general approach involved introducing a methyl group at the 6-position of the pyrrole ring on the core 5-substituted 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine scaffold of existing antifolates like pemetrexed. For example, the synthesis of N-methyl impurity of pemetrexed has been documented involving the alkylation of a diester intermediate with methyl iodide in the presence of triethylamine, followed by saponification.
Cell Culture and Antiproliferation Assays
-
Cell Lines: A panel of human tumor cell lines (e.g., KB, IGROV1) and normal cells (IOSE 7576) were used. To assess transporter specificity, engineered cell lines were employed, including PC43-10 (expressing only RFC), R2/PCFT4 (expressing PCFT), RT16 (expressing FRα), and D4 (expressing FRβ).
-
Methodology: Cells were cultured in appropriate media under standard conditions. For proliferation assays, cells were seeded in 96-well plates and exposed to a range of drug concentrations for a continuous period (e.g., 72 hours). Cell viability was typically assessed using a colorimetric method such as the MTT assay. The concentration of the drug that inhibited cell growth by 50% (IC50) was determined by nonlinear regression analysis of the dose-response curves.
Molecular Modeling
Computational molecular modeling was used to elucidate the mechanism for the loss of RFC transport. Docking studies of the 6-methyl analogs into the scaffold binding site of a model of the human RFC protein revealed that the added 6-methyl moiety results in significant steric repulsion, thereby preventing effective binding and subsequent transport.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Pemetrexed: A Technical Overview in the Context of Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl pemetrexed is recognized primarily as a process-related impurity formed during the synthesis of pemetrexed, a multitargeted antifolate agent widely used in the treatment of various cancers, including non-small cell lung cancer and malignant mesothelioma.[1][2] While direct and extensive studies on the independent biological activity of this compound in cancer cell lines are not widely available in published literature, its structural similarity to pemetrexed suggests a potential for analogous mechanisms of action. This guide provides a comprehensive overview of the known information regarding this compound, alongside a detailed exploration of the well-documented effects of its parent compound, pemetrexed, in cancer cell line studies. This information is intended to serve as a valuable resource for researchers encountering this impurity and for those investigating the structure-activity relationships of pemetrexed analogs.
This compound: Structure and Synthesis
This compound is characterized by the methylation of the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine ring of the pemetrexed molecule.[2] Its formation is often associated with the use of specific reagents during the synthesis of pemetrexed.[2]
Inferred Biological Activity of this compound
Given the structural conservation of the core pharmacophore, it is hypothesized that this compound may exhibit antifolate activity, similar to pemetrexed. The primary mechanism of action of pemetrexed involves the inhibition of several key enzymes in the folate pathway, which are crucial for the de novo synthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA.[3]
The primary targets of pemetrexed are:
-
Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
-
Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Involved in the de novo purine synthesis pathway.
-
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway.
Inhibition of these enzymes by pemetrexed leads to the depletion of nucleotide pools, resulting in the arrest of DNA synthesis and, ultimately, cell death in rapidly proliferating cancer cells. It is plausible that this compound could interact with these same targets, although likely with different potency and selectivity.
Pemetrexed in Cancer Cell Line Studies: A Quantitative Overview
The following tables summarize the cytotoxic effects of pemetrexed across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 4.653 | 24 | |
| A549 | Non-Small Cell Lung Cancer | 1.861 | 48 | |
| PC-9 | Non-Small Cell Lung Cancer | Varies (Dose-dependent decrease in viability) | Not Specified | |
| PC9-RE | Erlotinib-Resistant NSCLC | Varies (Dose-dependent decrease in viability) | Not Specified | |
| IGROV1 | Ovarian Cancer | Data on related 6-methyl substituted pemetrexed analogs available | Not Specified | |
| KB | Nasopharyngeal Carcinoma | Data on related 6-methyl substituted pemetrexed analogs available | Not Specified |
Table 2: Effects of Pemetrexed on Apoptosis and Cell Cycle in A549 Cells
| Parameter | Treatment | Time (h) | Result | Reference |
| Late Apoptotic Cells | Pemetrexed | 24 | 14.4% | |
| Late Apoptotic Cells | Pemetrexed | 48 | 14.4% | |
| Necrotic Cells | Pemetrexed | 24 | 1.24% | |
| Necrotic Cells | Pemetrexed | 48 | 28.5% | |
| Living Cells | Pemetrexed | 48 | ~60% of control | |
| ROS Production | Pemetrexed | 24 | 1.43-fold increase vs. control | |
| ROS Production | Pemetrexed | 48 | 3.366-fold increase vs. control | |
| LDH Release | Pemetrexed | 48 | 39% increase |
Experimental Protocols
Detailed methodologies for key experiments cited in pemetrexed research are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of pemetrexed for specified durations (e.g., 24, 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Annexin V-PE/PI Staining)
-
Cell Treatment: Cells are treated with pemetrexed for the desired time points.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TS, DHFR) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by pemetrexed and the mechanisms of resistance.
Caption: Mechanism of action of pemetrexed in cancer cells.
Caption: Key mechanisms of resistance to pemetrexed.
Pemetrexed Resistance in Cancer Cell Lines
Resistance to pemetrexed is a significant clinical challenge. Studies in cancer cell lines have identified several mechanisms of acquired resistance:
-
Upregulation of Target Enzymes: Increased expression of thymidylate synthase (TS) is a common mechanism of resistance to pemetrexed. Overexpression of DHFR has also been observed in pemetrexed-resistant cell lines.
-
Altered Drug Transport: Decreased expression of the reduced folate carrier (RFC) can limit the intracellular accumulation of pemetrexed.
-
Impaired Polyglutamylation: Pemetrexed is converted to more active polyglutamated forms within the cell by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to resistance.
For instance, pemetrexed-resistant non-small cell lung cancer cell lines (PC-9 and A549 sublines) have been shown to have increased expression of TS, and in the case of A549 resistant lines, also increased DHFR. These resistant cell lines demonstrated cross-resistance to cisplatin but not to other chemotherapeutic agents like docetaxel or vinorelbine.
Combination Therapies
The efficacy of pemetrexed can be enhanced when used in combination with other cytotoxic agents. In non-small cell lung cancer, the combination of pemetrexed with cisplatin is a standard treatment regimen. The rationale for such combinations is to target multiple pathways involved in cancer cell proliferation and survival, and potentially to overcome resistance mechanisms. In vitro studies and clinical trials have explored combinations of pemetrexed with gemcitabine, carboplatin, and oxaliplatin.
Conclusion
While this compound is currently defined by its role as an impurity in the manufacturing of pemetrexed, its structural similarity to the parent drug warrants consideration of its potential biological activities. The extensive body of research on pemetrexed in cancer cell lines provides a robust framework for understanding the potential mechanisms of action and resistance that may be associated with this compound. Further studies are necessary to directly elucidate the pharmacological profile of this compound and its impact on the efficacy and safety of pemetrexed-based therapies. This guide serves as a foundational resource for researchers in this area, summarizing the critical data and methodologies from studies on the well-characterized parent compound, pemetrexed.
References
An In-depth Technical Guide to the Structural Elucidation of Pemetrexed Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and structural elucidation of impurities associated with the multi-targeted antifolate drug, Pemetrexed. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), stringent control of impurities is paramount to ensure the safety and efficacy of the final drug product.[1][2] This document details the origins of these impurities, the analytical methodologies for their detection, and the spectroscopic techniques used for definitive structural confirmation.
Introduction to Pemetrexed and Its Impurities
Pemetrexed is a potent anti-cancer agent that disrupts folate-dependent metabolic processes essential for cell replication by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4] The synthesis of Pemetrexed, a complex multi-step process, can lead to the formation of various process-related impurities.[5] Additionally, the drug substance can degrade under various stress conditions, leading to the formation of degradation products. The main degradation pathways for Pemetrexed are oxidation and hydrolysis.
Impurities in the final active pharmaceutical ingredient (API) can arise from starting materials, intermediates, or side reactions during synthesis. Forced degradation studies, which involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Profiling of Pemetrexed Impurities
A number of process-related and degradation impurities of Pemetrexed have been identified and characterized. The European Pharmacopoeia lists several of these as specified impurities. A summary of key identified impurities is presented below.
| Impurity Name/Type | Common Origin |
| Process-Related Impurities | |
| (R)-Enantiomer (Impurity E) | Arises from D-enantiomer in starting material (diethyl L-glutamate) or racemization during hydrolysis. |
| N-Methyl Pemetrexed (Impurity A) | Formed during the condensation of benzoic acid derivative with diethyl L-glutamate. |
| γ-Dipeptide Impurity (Impurity D) | Can result from the condensation of a monoester of the starting glutamate with the acid intermediate. |
| Dimeric Impurities (Impurity B and C) | May be formed during the basic hydrolysis step in the synthesis. |
| α-Dipeptide Impurity | A potential dipeptide impurity formed during synthesis. |
| N,N-Dimethylformamidine Impurity | A potential impurity arising from synthesis reagents. |
| Degradation Products | |
| Oxidative Dimers | Formed via oxidation pathways. |
| α-Hydroxy Lactams | Result from oxidation, particularly peroxide-mediated degradation. |
| Ring-Opened Ketoformamide | A product of degradation upon heating. |
| Epoxy Hemiaminal | Another degradation product identified after thermal stress. |
| Des-glutamate | Results from hydrolysis, particularly under acidic conditions. |
| Glutamic Acid | A hydrolysis product. |
Analytical Methodologies for Structural Elucidation
The structural elucidation of Pemetrexed impurities requires a combination of sophisticated analytical techniques to separate, identify, and characterize these compounds.
HPLC is the primary technique for the separation and quantification of Pemetrexed and its impurities. Stability-indicating HPLC methods are developed to resolve the main drug peak from all potential impurities and degradation products.
Table 1: Representative HPLC Method Parameters for Pemetrexed Impurity Profiling
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 adjusted with acetic acid) or Perchlorate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 223 nm, 227 nm, or 228 nm |
| Injection Volume | 10 - 20 µL |
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight of impurities and providing structural information through fragmentation analysis. This technique is crucial for the initial identification of unknown peaks in a chromatogram.
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isolated impurities. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The structures of numerous Pemetrexed impurities have been unequivocally confirmed using these NMR techniques.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducible identification and characterization of impurities.
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.
-
Acidic Degradation: Pemetrexed solution is treated with 0.1 M HCl and heated.
-
Basic Degradation: The drug solution is exposed to 0.1 M NaOH at elevated temperatures (e.g., 70°C for 40 minutes for dimer formation).
-
Oxidative Degradation: Pemetrexed is stressed with hydrogen peroxide (e.g., 3% H₂O₂) solution.
-
Thermal Degradation: The solid drug substance or a solution is heated (e.g., at 60°C for 48 hours).
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber.
Following exposure, the stressed samples are analyzed by a stability-indicating HPLC method.
-
Isolation of Impurities: Impurities are typically isolated from enriched batches or forced degradation samples using preparative HPLC.
-
NMR Sample Preparation: The isolated and purified impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.
-
MS Sample Preparation: For LC-MS analysis, the sample solution from HPLC analysis can be directly infused into the mass spectrometer.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for impurity elucidation and the primary degradation pathways of Pemetrexed.
Caption: General workflow for the structural elucidation of a Pemetrexed impurity.
Caption: Major degradation pathways of Pemetrexed.
Conclusion
The structural elucidation of Pemetrexed impurities is a critical aspect of ensuring the quality, safety, and efficacy of this important anti-cancer drug. A systematic approach combining chromatographic separation, mass spectrometry for initial identification, and definitive structural confirmation by NMR spectroscopy is essential. This guide provides a foundational understanding of the common impurities, the analytical techniques employed for their characterization, and the logical workflows involved in their elucidation. For drug development professionals, a thorough understanding of these principles is indispensable for robust process development and quality control.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of N-Methyl Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl pemetrexed is a methylated derivative and known impurity of pemetrexed, a multi-targeted antifolate drug used in chemotherapy. Pemetrexed and its analogs exert their cytotoxic effects by inhibiting key enzymes in the folate pathway, leading to the disruption of nucleotide synthesis and subsequent cell death.[1] These application notes provide a comprehensive guide to the in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxic activity, enzyme inhibition, and cellular uptake.
Given the limited publicly available data on this compound, the quantitative data and some protocol specifics provided herein are based on its parent compound, pemetrexed. This serves as a robust starting point for the in vitro characterization of this compound.
Mechanism of Action: Targeting Folate Metabolism
Pemetrexed acts as an antimetabolite by inhibiting multiple enzymes essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] The primary targets are:
-
Thymidylate Synthase (TS): Crucial for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.[1]
By inhibiting these enzymes, pemetrexed and its analogs starve cancer cells of the necessary nucleotides for replication, leading to cell cycle arrest and apoptosis.
Caption: Pemetrexed's multi-targeted inhibition of folate pathway enzymes.
Data Presentation: In Vitro Cytotoxicity of Pemetrexed
The following tables summarize the 50% inhibitory concentration (IC50) values of pemetrexed in various cancer cell lines, as determined by in vitro cytotoxicity assays. These values can serve as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values of Pemetrexed in Gastric Cancer Cell Lines [2]
| Cell Line | IC50 (nM) |
| SNU-601 | 17 |
| SNU-16 | 36 |
| SNU-484 | 310 |
| SNU-638 | 280 |
| SNU-668 | 210 |
| SNU-5 | 10,700 |
| SNU-620 | >50,000 |
Table 2: IC50 Values of Pemetrexed in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| A549 | 1.82 ± 0.17 |
| HCC827 | 1.54 ± 0.30 |
| H1975 | 3.37 ± 0.14 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Enzyme Inhibition Assays
These protocols describe methods to assess the inhibitory activity of this compound against its key enzyme targets.
Caption: General workflow for enzyme inhibition assays.
A. Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound
-
96-well UV-transparent plate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of DHFR in cold assay buffer.
-
Prepare stock solutions of DHF and NADPH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Add the DHFR enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
B. Thymidylate Synthase (TS) Inhibition Assay
This assay measures the conversion of dUMP to dTMP, which can be monitored using various methods, including spectrophotometric or radioisotopic approaches. A common spectrophotometric method follows the increase in absorbance at 340 nm due to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate.
Materials:
-
Recombinant human TS enzyme
-
TS assay buffer
-
dUMP substrate
-
5,10-methylenetetrahydrofolate (CH2-THF) cofactor
-
This compound
-
96-well UV-transparent plate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of TS enzyme in assay buffer.
-
Prepare stock solutions of dUMP and CH2-THF.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well plate containing assay buffer, this compound dilutions, and TS enzyme.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding dUMP and CH2-THF.
-
Monitor the change in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percent inhibition to determine the IC50 value of this compound for TS.
-
C. Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
The activity of GARFT can be measured by monitoring the formylation of glycinamide ribonucleotide (GAR).
Materials:
-
Recombinant human GARFT enzyme
-
GARFT assay buffer
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyltetrahydrofolate (10-CHO-THF) cofactor
-
This compound
-
Detection reagents (specific to the chosen method, e.g., HPLC-based or coupled enzyme assay)
Protocol:
-
Assay Setup:
-
The assay is performed in a reaction mixture containing GARFT enzyme, GAR, 10-CHO-THF, and varying concentrations of this compound.
-
-
Detection:
-
The formation of the product, formylglycinamide ribonucleotide (FGAR), can be quantified by methods such as HPLC or by coupling the reaction to subsequent enzymes in the purine biosynthesis pathway and monitoring a detectable product.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percent inhibition of GARFT activity against the log of the this compound concentration.
-
Cellular Uptake Assay
This protocol describes a method to quantify the intracellular concentration of this compound using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer
-
Protein precipitation solution (e.g., methanol)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Centrifuge
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with a defined concentration of this compound for various time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
-
Sample Collection:
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation for HPLC:
-
To the supernatant (cell lysate), add a protein precipitation solution (e.g., cold methanol) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the intracellular this compound.
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the compound using a suitable mobile phase and column.
-
Detect and quantify the amount of this compound based on a standard curve prepared with known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound at each time point.
-
Normalize the intracellular concentration to the total protein content or cell number.
-
Plot the intracellular concentration over time to determine the uptake kinetics.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibition profile, and cellular uptake, researchers can gain valuable insights into its potential as a therapeutic agent. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.
References
Cell-Based Assays for Antifolate Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Antifolate compounds represent a critical class of therapeutic agents, primarily used in cancer chemotherapy and for the treatment of autoimmune diseases. Their mechanism of action relies on the inhibition of key enzymes in the folate metabolic pathway, ultimately disrupting DNA synthesis and cell proliferation. Accurate and reproducible assessment of the efficacy of novel and established antifolate agents is paramount for drug discovery and development. This document provides detailed application notes and protocols for essential cell-based assays used to characterize antifolate compounds.
Introduction to Antifolates and Cell-Based Assays
Antifolates exert their cytotoxic effects by interfering with the metabolism of folic acid, a crucial vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA. The primary target for many classical antifolates, such as methotrexate, is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate (THF), the active form of folate. Inhibition of DHFR leads to a depletion of THF, which in turn inhibits the synthesis of thymidylate and purines, essential for DNA replication and repair. Newer generations of antifolates, like pemetrexed, have a broader mechanism of action, targeting multiple enzymes in the folate pathway, including thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).
Cell-based assays are indispensable tools for evaluating the potency and mechanism of action of antifolate compounds. These assays provide a biologically relevant context to assess a compound's cellular uptake, metabolic activation, and interaction with its intracellular targets. Key assays include cell proliferation and cytotoxicity assays (e.g., MTT, XTT) to determine the concentration at which a compound inhibits cell growth (IC50), and enzymatic assays (e.g., DHFR assay) to confirm target engagement.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for two widely used antifolate drugs, Methotrexate and Pemetrexed, in various cancer cell lines. These values are indicative of the drug's potency in a particular cell type and can vary based on experimental conditions such as incubation time.
Table 1: IC50 Values of Methotrexate in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | 33 |
| HeLa | Cervical Cancer | 48 | >50 |
| HCT-116 | Colon Cancer | 48 | 0.15 |
| A549 | Lung Cancer | 48 | 0.10 |
Data compiled from multiple sources.
Table 2: IC50 Values of Pemetrexed in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Cancer | 24 | 4.653 |
| A549 | Lung Cancer | 48 | 1.861 |
| HCT-116 | Colon Cancer | Not Specified | Not Specified |
Data compiled from multiple sources.
Signaling and Metabolic Pathways
Folate Metabolism and Antifolate Intervention
Antifolate drugs disrupt the normal flow of the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate. The following diagram illustrates the key enzymes and reactions in this pathway and indicates the points of inhibition by antifolate compounds.
Caption: Folate metabolic pathway and points of antifolate drug action.
Experimental Workflow
A typical workflow for screening and characterizing antifolate compounds involves a series of cell-based and biochemical assays. The following diagram outlines a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Caption: Workflow for antifolate compound screening and characterization.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay (MTT Protocol)
This protocol is designed to determine the IC50 value of an antifolate compound on adherent cells.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Antifolate compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antifolate compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Proliferation and Cytotoxicity Assay (XTT Protocol)
This protocol provides an alternative to the MTT assay, with the advantage that the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Suspension or adherent cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Antifolate compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation:
-
Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent at 37°C.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
-
XTT Addition and Incubation:
-
After the drug incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-5 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Follow step 6 from the MTT protocol to calculate the IC50 value.
-
Dihydrofolate Reductase (DHFR) Enzymatic Assay
This protocol measures the activity of DHFR in the presence of an inhibitor, allowing for direct assessment of target engagement. The assay monitors the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme or cell lysate containing DHFR
-
DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Antifolate compound (inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the antifolate compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the following to each well in the specified order:
-
Assay buffer
-
Antifolate compound dilution (or buffer for the no-inhibitor control)
-
DHFR enzyme or cell lysate
-
-
Mix gently and pre-incubate for 5-10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding NADPH to each well.
-
Immediately start measuring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the percentage of DHFR activity (relative to the no-inhibitor control) against the log of the inhibitor concentration.
-
Determine the IC50 value of the compound for DHFR inhibition.
-
Conclusion
The cell-based and enzymatic assays detailed in these application notes provide a robust framework for the preclinical evaluation of antifolate compounds. By systematically assessing the cytotoxic and target-specific effects of these agents, researchers can gain critical insights into their therapeutic potential and mechanisms of action, thereby accelerating the drug discovery and development pipeline. It is crucial to optimize assay conditions for each specific cell line and compound to ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Analytical Methods in Pemetrexed Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed, an antifolate antineoplastic agent, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] The safety and efficacy of pemetrexed are intrinsically linked to its purity. Therefore, the identification, quantification, and control of impurities are critical aspects of its manufacturing process and quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] Impurities in pemetrexed can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[4] This document provides detailed application notes and protocols for the analytical methods used in pemetrexed impurity profiling, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
The primary degradation pathways for pemetrexed are oxidation and hydrolysis.[5] Forced degradation studies, also known as stress testing, are essential to elucidate these pathways and to develop stability-indicating analytical methods capable of separating the API from its degradation products and process-related impurities.
Analytical Methods for Impurity Profiling
High-performance liquid chromatography (HPLC) is the most prevalent technique for the determination of pemetrexed and its related substances. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is crucial for the routine quality control of pemetrexed. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.
Table 1: Comparative Summary of Published HPLC Methods for Pemetrexed Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-Phenyl, 250 x 4.6 mm, 5.0 µm | X-Bridge C18, 150 x 4.6 mm, 5 µm | Hypersil BDS C18, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.03% TFA in water | Phosphate Buffer (pH 5.0) | 0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH (pH 3.8) |
| Mobile Phase B | 0.025% TFA in acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (15:85 v/v) | Gradient (40:60 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 228 nm | 230 nm | 240 nm |
| Column Temperature | Ambient | Ambient | 27 °C |
| Injection Volume | 5 µL | 20 µL | Not Specified |
| Diluent | Not Specified | Methanol:Water (1:1 v/v) | Methanol:Water (1:1 v/v) |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Pemetrexed Impurities
This protocol describes a general stability-indicating RP-HPLC method for the quantification of impurities in pemetrexed bulk drug substances.
1. Materials and Reagents
-
Pemetrexed Reference Standard and Impurity Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Monobasic potassium phosphate
-
Orthophosphoric acid
-
Sodium dihydrogen phosphate
-
Formic acid (HCOOH)
2. Equipment
-
HPLC system with a UV/photodiode array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Reversed-phase C18 or Phenyl column (refer to Table 1 for examples)
-
Analytical balance
-
pH meter
-
Sonicator
-
0.22 µm membrane filters
3. Preparation of Solutions
-
Mobile Phase A (Example based on Method 1): Prepare a 0.03% solution of TFA in degassed and filtered Milli-Q water.
-
Mobile Phase B (Example based on Method 1): Prepare a 0.025% solution of TFA in degassed and filtered acetonitrile.
-
Diluent: A mixture of methanol and water (1:1 v/v) can be used.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pemetrexed reference standard and known impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the pemetrexed sample in the diluent to a final concentration of 1.0 mg/mL.
4. Chromatographic Conditions
-
Refer to Table 1 for specific parameters of a selected method.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
5. System Suitability
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., six injections).
-
The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
6. Analysis
-
Inject the sample solution.
-
Identify the peaks of pemetrexed and its impurities based on their retention times obtained from the standard solution chromatogram.
7. Calculation
-
Calculate the amount of each impurity in the sample using the external standard method or area normalization.
Workflow for HPLC Analysis of Pemetrexed Impurities
Caption: Workflow for HPLC-based impurity profiling of pemetrexed.
Protocol 2: Forced Degradation Studies of Pemetrexed
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
1. Materials and Reagents
-
Pemetrexed disodium
-
Hydrochloric acid (HCl), 0.2 N
-
Sodium hydroxide (NaOH), 0.2 N
-
Hydrogen peroxide (H₂O₂), 0.5%
-
HPLC grade water and acetonitrile
2. Equipment
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column
-
Thermostatic oven
-
Photostability chamber
-
Water bath
3. Stress Conditions
-
Acidic Degradation: Dissolve pemetrexed in 0.2 N HCl and incubate at room temperature for up to 80 hours. Withdraw samples at appropriate time intervals and neutralize with an equivalent amount of 0.2 N NaOH before HPLC analysis.
-
Basic Degradation: Dissolve pemetrexed in 0.2 N NaOH and incubate at room temperature for up to 60 hours. Withdraw samples at appropriate time intervals and neutralize with an equivalent amount of 0.2 N HCl before HPLC analysis.
-
Oxidative Degradation: To a known volume of pemetrexed working solution, add an equal volume of 0.5% H₂O₂ and incubate at room temperature for up to 7 hours.
-
Thermal Degradation: Expose the solid drug substance to 60°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light at 254 nm for 48 hours.
4. Analysis
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The peak purity of the pemetrexed peak should be evaluated to ensure no co-eluting degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on pemetrexed.
Known Impurities of Pemetrexed
Several process-related and degradation impurities of pemetrexed have been identified. Some of the key impurities include:
-
Pemetrexed Impurity B ((5R)-Dimer of Pemetrexed): A process-related impurity.
-
Dimer-1 and Dimer-2 impurities
-
N-Methyl Pemetrexed
-
Pemetrexed diethyl ester
-
Oxidation products: Major degradation products formed under oxidative stress.
-
Hydrolysis products: Formed under acidic or basic conditions.
Table 2: Summary of Pemetrexed Degradation under Forced Conditions
| Stress Condition | Observation | Major Degradation Products |
| Acidic Hydrolysis | Degradation observed over time. | Hydrolysis products. |
| Basic Hydrolysis | Significant degradation. | Hydrolysis products, including dimer impurities. |
| Oxidative Degradation | Rapid degradation. | Several oxidation products. |
| Thermal Degradation | Stable in solid form at moderate temperatures. | Minimal degradation. |
| Photolytic Degradation | Susceptible to degradation upon light exposure. | Photodegradation products. |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the impurity profiling of pemetrexed. The use of validated, stability-indicating HPLC methods is paramount for ensuring the quality, safety, and efficacy of pemetrexed drug products. Forced degradation studies are an indispensable tool in the development and validation of these methods, providing insights into the degradation pathways of the molecule. For the identification and characterization of novel impurities, LC-MS/MS serves as a powerful analytical technique. Adherence to these analytical strategies is essential for compliance with regulatory expectations and for the production of high-quality pemetrexed.
References
- 1. Pemetrexed Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of N-Methyl Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Methyl pemetrexed. This compound is a known process-related substance and potential impurity in the manufacturing of pemetrexed, an antifolate antineoplastic agent.[1][2] This method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis in both bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, with UV detection. All validation parameters were assessed according to the International Council on Harmonisation (ICH) guidelines.[1][3]
Introduction
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound is a potential process impurity that requires careful monitoring. This document provides a detailed protocol for a reliable HPLC method to quantify this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | X-Bridge C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.02M Sodium Dihydrogen Phosphate Buffer (pH 3.8) (40:60 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 27°C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.2.1. 0.02M Sodium Dihydrogen Phosphate Buffer (pH 3.8) Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to achieve a 0.02M concentration. Adjust the pH to 3.8 using dilute orthophosphoric acid.
2.2.2. Mobile Phase Prepare a mixture of the 0.02M Sodium Dihydrogen Phosphate Buffer (pH 3.8) and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.
2.2.3. Diluent A mixture of methanol and water (1:1 v/v) is used as the diluent.
2.2.4. Standard Stock Solution of this compound Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
2.2.5. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a concentration range suitable for plotting a calibration curve (e.g., 0.5 - 50 µg/mL).
2.2.6. Sample Solution Accurately weigh and dissolve the pemetrexed drug substance or a powdered portion of the pharmaceutical dosage form in the diluent to obtain a target concentration within the calibration range of this compound.
Detailed Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
System Suitability: Inject the working standard solution (e.g., 10 µg/mL) in replicate (n=6) to check for system suitability. The relative standard deviation (RSD) for the peak areas should not be more than 2.0%.
-
Calibration Curve: Inject the series of working standard solutions in ascending order of concentration. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the amount of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from pemetrexed and other potential impurities. Forced degradation studies can be performed to demonstrate stability-indicating properties. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | The percentage recovery should be within 98-102%. This can be assessed by spiking a known amount of this compound into a sample matrix at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The RSD for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow diagram of the analytical protocol.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method is specific, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the detailed protocol and proper method validation will ensure high-quality data for regulatory submissions and product release.
References
Protocol for Studying Pemetrexed Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] It functions by inhibiting several key enzymes in the folate metabolism pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GART), thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3][4] However, the development of resistance to pemetrexed is a significant clinical challenge.[5] Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it and improve patient outcomes.
This document provides a comprehensive set of protocols for researchers to investigate the mechanisms of pemetrexed resistance in cancer cell lines. The methodologies cover the generation of pemetrexed-resistant cell lines, assessment of drug sensitivity, and analysis of molecular alterations at the gene and protein levels.
The primary mechanisms of pemetrexed resistance that can be investigated using these protocols include:
-
Alterations in Target Enzymes: Increased expression of the primary target enzyme, thymidylate synthase (TYMS), is a well-established mechanism of pemetrexed resistance. Alterations in other target enzymes such as DHFR and GART may also contribute to resistance.
-
Impaired Drug Transport: Reduced cellular uptake of pemetrexed due to decreased expression of the reduced folate carrier (RFC), encoded by the SLC19A1 gene, can lead to resistance. Conversely, increased efflux of the drug by ATP-binding cassette (ABC) transporters can also lower its intracellular concentration.
-
Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways such as the PI3K/Akt pathway can promote cell survival and confer resistance to pemetrexed.
Quantitative Data Summary
The following tables summarize quantitative data that can be generated using the protocols described in this document.
Table 1: Pemetrexed Sensitivity (IC50 Values) in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| A549 | ~1.35 | A549/PEM-1.6 | ~5.0 | 3.7 | |
| A549/PEM-6.4 | ~23.4 | 17.3 | |||
| A549/PEM-16 | ~51.5 | 38.0 | |||
| PC-9 | Not Specified | PC-9/PEM (Subline 1) | Not Specified | 2.2 | |
| PC-9/PEM (Subline 2) | Not Specified | 2.9 | |||
| PC-9/PEM (Subline 3) | Not Specified | 8.4 | |||
| PC-9/PEM (Subline 4) | Not Specified | 14.3 | |||
| MSTO-211H | Not Specified | MSTO-211H_R | Not Specified | Not Specified | |
| TCC-MESO-2 | Not Specified | TCC-MESO-2_R | Not Specified | Not Specified |
Table 2: Gene Expression Changes in Pemetrexed-Resistant Cell Lines
| Gene | Cell Line | Fold Change in Resistant vs. Parental Cells | Method | Reference |
| TYMS | A549/PEM-1.6 | 15.1-fold increase | qRT-PCR | |
| A549/PEM-6.4 | 17.0-fold increase | qRT-PCR | ||
| A549/PEM-16 | 21.2-fold increase | qRT-PCR | ||
| MSTO-211H_R | 35.8-fold increase | RT-qPCR | ||
| TCC-MESO-2_R | 16.4-fold increase | RT-qPCR | ||
| RFC (SLC19A1) | A549/PEM-1.6 | Significant decrease | qRT-PCR | |
| A549/PEM-6.4 | Significant decrease | qRT-PCR | ||
| DHFR | MSTO-211H_R | No significant difference | RT-qPCR | |
| TCC-MESO-2_R | No significant difference | RT-qPCR | ||
| GART | MSTO-211H_R | No significant difference | RT-qPCR | |
| TCC-MESO-2_R | No significant difference | RT-qPCR |
Experimental Protocols
Generation of Pemetrexed-Resistant Cell Lines
Objective: To establish cancer cell lines with acquired resistance to pemetrexed for subsequent molecular analysis.
Principle: This protocol involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of pemetrexed over a prolonged period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Materials:
-
Parental cancer cell line (e.g., A549, PC-9, MSTO-211H)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pemetrexed stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other standard cell culture equipment
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the concentration of pemetrexed that inhibits 50% of cell growth (IC50) after 72 hours of treatment.
-
-
Initiate resistance induction:
-
Culture the parental cells in complete medium containing pemetrexed at a concentration equal to the IC50.
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
-
Monitor cell growth:
-
Observe the cells daily for signs of cell death and recovery. Initially, a significant portion of the cells will die.
-
When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
-
-
Stepwise increase in pemetrexed concentration:
-
Once the cells are stably growing in the initial pemetrexed concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat the process of monitoring cell growth and subculturing.
-
-
Continue the selection process:
-
Continue this stepwise increase in pemetrexed concentration over several months.
-
At each stable concentration, it is advisable to cryopreserve a stock of the cells.
-
-
Characterize the resistant cell line:
-
After establishing a cell line that can tolerate a significantly higher concentration of pemetrexed (e.g., 10-fold or higher than the parental IC50), confirm the level of resistance by performing a cell viability assay and calculating the new IC50 value.
-
The resistant cell line is now ready for further analysis.
-
Experimental workflow for generating pemetrexed-resistant cell lines.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To quantify the cytotoxic effect of pemetrexed and determine the IC50 value in parental and resistant cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Parental and pemetrexed-resistant cell lines
-
Complete cell culture medium
-
Pemetrexed stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of pemetrexed in complete medium.
-
Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest pemetrexed concentration) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each pemetrexed concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the pemetrexed concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of genes implicated in pemetrexed resistance, such as TYMS, DHFR, GART, and SLC19A1.
Principle: qRT-PCR measures the amount of a specific RNA transcript in a sample. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). The amount of fluorescence generated is proportional to the amount of amplified product.
Materials:
-
Parental and pemetrexed-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers for target genes (TYMS, DHFR, GART, SLC19A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction:
-
Harvest cells from both parental and resistant lines.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers.
-
Perform the reaction in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression in the resistant cells relative to the parental cells using the 2^-ΔΔCt method (ΔΔCt = ΔCt_resistant - ΔCt_parental).
-
Western Blotting
Objective: To detect and quantify the protein levels of key players in pemetrexed resistance, such as TYMS, DHFR, GART, and proteins from signaling pathways like total Akt and phosphorylated Akt (p-Akt).
Principle: Western blotting is a technique used to separate proteins by size via gel electrophoresis, transfer them to a solid support (membrane), and then detect a specific protein using a primary antibody that recognizes that protein. A secondary antibody conjugated to an enzyme or fluorophore is then used to visualize the protein of interest.
Materials:
-
Parental and pemetrexed-resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TYMS, anti-DHFR, anti-GART, anti-Akt, anti-p-Akt (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the parental and resistant cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH).
-
Workflow for Western blot analysis.
siRNA-Mediated Gene Knockdown
Objective: To functionally validate the role of a specific gene (e.g., TYMS) in pemetrexed resistance.
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to induce the degradation of a specific target mRNA, thereby "knocking down" the expression of the corresponding protein. By knocking down a gene suspected of conferring resistance in a resistant cell line, one can assess whether the cells become more sensitive to the drug.
Materials:
-
Pemetrexed-resistant cell line
-
siRNA targeting the gene of interest (e.g., TYMS siRNA)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Protocol:
-
Cell Seeding:
-
Seed the resistant cells in 6-well plates or other suitable formats so that they are 50-70% confluent at the time of transfection.
-
-
Transfection:
-
Prepare the siRNA-lipid complexes by diluting the siRNA and the transfection reagent separately in serum-free medium, then combining them and incubating at room temperature for 15-20 minutes.
-
Add the complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete medium.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of the cells to validate the knockdown efficiency at the mRNA level (by qRT-PCR, see Protocol 3) and/or the protein level (by Western blotting, see Protocol 4).
-
-
Pemetrexed Sensitivity Assay:
-
At 24 hours post-transfection, re-seed the transfected cells into 96-well plates.
-
After another 24 hours, treat the cells with a range of pemetrexed concentrations.
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) after 72 hours of drug treatment.
-
-
Data Analysis:
-
Compare the IC50 value of the cells transfected with the target siRNA to that of the cells transfected with the non-targeting control siRNA. A significant decrease in the IC50 value upon knockdown of the target gene indicates its involvement in pemetrexed resistance.
-
Signaling Pathway Diagram
Pemetrexed mechanism of action and key resistance pathways.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Studies of N-Methyl Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl pemetrexed is identified as an impurity of pemetrexed, a well-established multitargeted antifolate agent used in cancer chemotherapy[1]. Pemetrexed exerts its cytotoxic effects by inhibiting key enzymes in the folate metabolism pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[2]. This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication, ultimately leading to cell death[3].
Due to the limited availability of specific biological data and established protocols for this compound, this document provides a comprehensive guide based on the extensive research and established methodologies for its parent compound, pemetrexed. Researchers studying this compound can adapt these protocols as a robust starting point for their investigations. It is crucial to note that optimization and validation of these protocols specifically for this compound are essential.
Mechanism of Action and Signaling Pathways of Pemetrexed
Pemetrexed's primary mechanism of action involves the disruption of folate-dependent metabolic processes vital for cell replication. Once transported into the cell, pemetrexed is converted to its active polyglutamated form, which exhibits a longer intracellular half-life and enhanced inhibitory activity against TS and GARFT. The inhibition of these enzymes leads to the depletion of nucleotide pools, S-phase arrest, and induction of apoptosis.
Several signaling pathways are implicated in the cellular response to pemetrexed:
-
ATM/p53-Dependent and -Independent Apoptosis: Pemetrexed-induced DNA damage can activate the ATM/p53 signaling cascade, leading to the upregulation of pro-apoptotic proteins like Bax and PUMA, and the activation of caspases.
-
Akt Signaling Pathway: Studies have shown that pemetrexed can induce a deregulated activation of the Akt signaling pathway, contributing to S-phase arrest and apoptosis.
-
Hedgehog Pathway: Activation of the Hedgehog signaling pathway has been associated with resistance to pemetrexed in non-small cell lung cancer (NSCLC) cells.
-
NF-κB Signaling: NF-κB signaling can be activated downstream of pemetrexed, leading to the transcriptional activation of programmed death-ligand 1 (PD-L1).
Quantitative Data: In Vitro and In Vivo Efficacy of Pemetrexed
The following tables summarize representative quantitative data on the efficacy of pemetrexed from various studies. These values can serve as a benchmark when evaluating the potency of this compound.
Table 1: In Vitro Efficacy of Pemetrexed (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 25 | |
| GC3/C1 | Colon Carcinoma | 34 | |
| HCT-8 | Ileocecal Carcinoma | 220 | |
| MSTO-211H (parental) | Malignant Pleural Mesothelioma | ~100 | |
| TCC-MESO-2 (parental) | Malignant Pleural Mesothelioma | ~100 | |
| A549 | Non-Small Cell Lung Cancer | Minimal cytotoxic effect in one study |
Table 2: In Vivo Efficacy of Pemetrexed in Preclinical Models
| Tumor Model | Treatment Regimen | Outcome | Reference |
| LLC Xenograft | PEM-FFRGD nanoparticles | Enhanced antitumor efficacy compared to PEM | |
| NSCLC H2122 Xenograft | 100-300 mg/kg daily for 10 days | Tumor growth delay of 12-18 days | |
| Orthotopic NSCLC H2122 | 50-200 mg/kg daily for 21 days | Significantly prolonged survival |
Table 3: Clinical Efficacy of Pemetrexed-Based Regimens in Advanced NSCLC
| Treatment Setting | Efficacy Metric | Value | Reference |
| After EGFR-TKI failure | Weighted Median PFS | 5.09 months | |
| After EGFR-TKI failure | Weighted Median OS | 15.91 months | |
| After EGFR-TKI failure | Weighted ORR | 30.19% | |
| Maintenance Therapy | Median PFS | 5.4 months | |
| First-line (with cisplatin) | Median OS | 13.9 months |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an antifolate agent like pemetrexed. These can be adapted for the study of this compound.
In Vitro Cell Viability Assay (MTT/WST-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, MSTO-211H)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to each well. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., A549, H2122)
-
Matrigel (optional)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously inject cancer cells (e.g., 2.5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily for 10 days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Plot tumor growth curves for each group to assess the anti-tumor efficacy.
Visualizations
Signaling Pathways of Pemetrexed
Caption: Signaling pathways affected by pemetrexed.
General Experimental Workflow for Drug Efficacy Studies
Caption: General workflow for drug efficacy studies.
References
- 1. This compound | CAS#:869791-42-4 | Chemsrc [chemsrc.com]
- 2. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adapting Chemosensitivity Assays for Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for adapting standard chemosensitivity assays to accurately evaluate the efficacy of pemetrexed. Due to pemetrexed's mechanism as an antifolate, standard cell culture media containing folate can interfere with its cytotoxic activity, leading to inaccurate assessments of tumor cell sensitivity. The following protocols incorporate a critical media exchange step to a folate-deficient medium prior to drug exposure.
Core Principle: Overcoming Folate Interference
Pemetrexed exerts its anti-cancer effects by inhibiting multiple folate-dependent enzymes, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), which are crucial for purine and pyrimidine synthesis.[1][2][3] The presence of folic acid and its analogs in standard culture media can competitively inhibit pemetrexed's uptake and activity, thus masking its true cytotoxic potential in vitro.[4][5] Therefore, a media rinse and exchange to a folate-deficient medium is a prerequisite for accurate chemosensitivity testing of pemetrexed.
Pemetrexed Mechanism of Action
Pemetrexed is transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, it is polyglutamated by folylpolyglutamate synthetase (FPGS). This polyglutamation traps the drug within the cell and enhances its inhibitory activity against its target enzymes. By blocking these enzymes, pemetrexed depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to S-phase cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Current data with pemetrexed (Alimta) in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl Pemetrexed Administration in Preclinical Studies
Introduction
Pemetrexed is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine and pyrimidine synthesis, making it an effective agent against various cancers.[4][5] N-Methyl pemetrexed is identified as an impurity in the synthesis of pemetrexed. These notes provide a framework for preclinical studies based on the established knowledge of pemetrexed.
Mechanism of Action of Pemetrexed
Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for nucleotide synthesis. Once transported into the cell via the reduced folate carrier (RFC) and other folate transporters, pemetrexed is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation traps the drug inside the cell and enhances its inhibitory activity against its primary targets:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Inhibition of these enzymes leads to the depletion of thymidine and purine nucleotides, ultimately resulting in the cessation of DNA and RNA synthesis and inducing cell death.
Signaling Pathway of Pemetrexed
Quantitative Data from Preclinical Pemetrexed Studies
The following tables summarize quantitative data from various preclinical studies conducted with pemetrexed. This data can serve as a reference for designing studies with this compound.
Table 1: In Vitro Cytotoxicity of Pemetrexed
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| MSTO-211H | Mesothelioma | Not specified, synergistic with cisplatin | |
| NCI-H2052 | Mesothelioma | Not specified, synergistic with cisplatin | |
| A549 | Non-Small Cell Lung | Varies based on assay conditions | |
| PC9 | Non-Small Cell Lung | Sensitive | |
| NCI-H1975 | Non-Small Cell Lung | Moderately sensitive |
| HCC827 | Non-Small Cell Lung | Moderately sensitive | |
Table 2: In Vivo Efficacy of Pemetrexed in Xenograft Models
| Xenograft Model | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| VRC5 | Colon Carcinoma | Nude Mice | Not specified | Active | |
| MX-1 | Breast Carcinoma | Nude Mice | Not specified | Active | |
| BxPC-3 | Pancreatic Carcinoma | Nude Mice | Not specified | Active | |
| LX-1 | Lung Carcinoma | Nude Mice | Not specified | Active |
| A549 | Lung Carcinoma | Mice | 20 mg/kg daily (oral) | 62.7% tumor growth suppression | |
Table 3: Preclinical Toxicology of Pemetrexed
| Species | Administration Route | Doses | Key Findings | Reference |
|---|
| CD-1 Mice | Intravenous | 0, 90, or 270 mg/kg (weekly for 4 weeks) | Atrophy of the prostate gland and testes, reduced sperm levels. No significant toxicity differences between pemetrexed diacid and disodium salt. | |
Experimental Protocols
The following are detailed protocols for key experiments based on methodologies used in preclinical studies of pemetrexed.
In Vitro Cell Proliferation Assay
This protocol is adapted from studies evaluating the cytotoxic effects of pemetrexed on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate-deficient medium (for pemetrexed studies)
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in a folate-deficient culture medium.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol is based on a study that evaluated the in vivo efficacy of an oral formulation of pemetrexed.
Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group according to the planned dosing regimen (e.g., daily oral gavage or intravenous injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (width)² x length / 2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Experimental Workflow Diagram
Concluding Remarks
While specific preclinical data for this compound is scarce, the extensive research on its parent compound, pemetrexed, provides a robust foundation for designing and conducting preclinical investigations. Researchers are strongly advised to perform initial dose-ranging and toxicity studies for this compound to establish a safe and effective dose before proceeding with efficacy studies. The protocols and data presented here should be used as a guide and adapted as necessary for the specific research questions and experimental models being employed.
References
- 1. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 236-NSCLC metastatic pemetrexed | eviQ [eviq.org.au]
- 3. clearsynth.com [clearsynth.com]
- 4. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Experimental Design of Pemetrexed Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapy agent that disrupts DNA and RNA synthesis by inhibiting key enzymes in the folate pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4] It is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, often used in combination with platinum-based agents like cisplatin or carboplatin.[2] The exploration of novel combination therapies with pemetrexed is a vibrant area of research aimed at enhancing anti-tumor efficacy, overcoming resistance, and broadening its therapeutic application.
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate pemetrexed combination therapies. The protocols and methodologies detailed herein are compiled from established research to ensure robust and reproducible experimental outcomes.
Core Principles of Pemetrexed Combination Therapy Design
The primary goal of combining pemetrexed with other agents is to achieve synergistic or additive anti-tumor effects. This can be accomplished through various mechanisms, including:
-
Complementary Mechanisms of Action: Combining drugs that target different critical pathways in cancer cells. For instance, combining pemetrexed (which inhibits nucleotide synthesis) with a DNA-damaging agent like cisplatin.
-
Overcoming Resistance: Using a second agent to counteract known mechanisms of resistance to pemetrexed, such as the upregulation of TS or alterations in folate transporters.
-
Modulation of the Tumor Microenvironment: Combining pemetrexed with immunotherapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.
A typical experimental workflow for evaluating a novel pemetrexed combination therapy is outlined below.
References
Troubleshooting & Optimization
N-Methyl pemetrexed solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl pemetrexed. The information provided is designed to address common challenges related to the solubility and stability of this compound.
Disclaimer: this compound is primarily known as a process-related impurity and potential degradation product of the anti-cancer drug pemetrexed.[1][2] As such, comprehensive public data on its specific solubility and stability characteristics are limited. Much of the guidance provided below is extrapolated from the well-documented properties of pemetrexed. Researchers are strongly advised to perform compound-specific experiments to determine the optimal conditions for their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a methylated derivative of pemetrexed, an antifolate chemotherapy agent.[3] It is recognized as an impurity that can arise during the synthesis of pemetrexed.[4][5]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenges are related to its solubility and chemical stability. Like its parent compound, pemetrexed, this compound's complex structure can lead to limited aqueous solubility and susceptibility to degradation under certain conditions.
Q3: In which solvents is this compound likely to be soluble?
Q4: How does pH affect the stability of this compound?
A4: The stability of the parent compound, pemetrexed, is pH-dependent. Pemetrexed is susceptible to degradation in both acidic and alkaline conditions. Therefore, it is crucial to maintain a suitable pH to ensure the stability of this compound in aqueous solutions.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for pemetrexed are oxidation and hydrolysis. It is highly probable that this compound follows similar degradation routes. Forced degradation studies on pemetrexed have identified several degradation products resulting from these pathways.
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Attempt to dissolve in an organic solvent such as DMSO. - If an aqueous buffer is required, first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer. |
| Low Temperature | - Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious as excessive heat can lead to degradation. |
| Incorrect pH of Aqueous Buffer | - Adjust the pH of the aqueous buffer. For pemetrexed, solubility can be influenced by pH. Experiment with a range of pH values to find the optimal solubility. |
| Precipitation Upon Dilution | - When diluting a DMSO stock solution into an aqueous buffer, add the stock solution slowly while vortexing the buffer to prevent localized high concentrations that can lead to precipitation. - Consider using a lower concentration of the final solution. |
Stability Issues
Problem: I am observing degradation of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Oxidation | - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to the solution, if compatible with the experimental design. |
| Hydrolysis (pH-mediated) | - Ensure the pH of the solution is within a stable range. For pemetrexed, extreme acidic or basic conditions promote degradation. - Prepare fresh solutions before each experiment. |
| Photodegradation | - Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Thermal Degradation | - Store stock solutions and experimental samples at appropriate low temperatures (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. |
Quantitative Data Summary
As specific quantitative solubility and stability data for this compound are not publicly available, the following tables summarize the known data for the parent compound, pemetrexed . This information can serve as a starting point for experimental design with this compound.
Table 1: Solubility of Pemetrexed
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Up to 100 mM (for pemetrexed disodium) | |
| Aqueous Solutions | Limited, pH-dependent | - |
Table 2: Stability of Pemetrexed in Infusion Solutions
| Concentration | Solution | Storage Condition | Stability | Reference |
| 2, 10, and 20 mg/mL | 5% Dextrose or 0.9% NaCl in PVC bags | 23°C (Room Temperature) | Chemically stable for 2 days | |
| 2, 10, and 20 mg/mL | 5% Dextrose or 0.9% NaCl in PVC bags | 4°C (Refrigerated) | Chemically stable for 31 days (but may form microparticulates) | |
| 2 mg/mL and 13.5 mg/mL | 0.9% NaCl in infusion bags | 2-8°C (Refrigerated) | Stable for at least 21 days with minimal degradation |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound solid
-
Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).
-
Vortex the vials vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves completely, add another measured volume of the solid and repeat the process until saturation is reached (i.e., solid material remains undissolved).
-
If the compound does not dissolve, incrementally add more solvent until it does, recording the total volume added.
-
For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet the undissolved solid, and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Assessing the Stability of this compound in Solution (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Thermostatic oven
Methodology:
-
Acidic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Basic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a set period.
-
Oxidative Degradation: Treat the this compound stock solution with a low concentration of H₂O₂ (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Heat the this compound stock solution in a thermostatic oven (e.g., at 80°C).
-
Photolytic Degradation: Expose the this compound stock solution to UV light in a photostability chamber.
-
At various time points for each condition, take an aliquot of the sample, neutralize if necessary, and analyze by HPLC.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
Caption: A diagram illustrating the likely degradation pathways for this compound.
Caption: A general workflow for conducting stability studies on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:869791-42-4 | Chemsrc [chemsrc.com]
- 3. This compound | C21H23N5O6 | CID 91974867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
overcoming pemetrexed resistance in NSCLC cell lines
Welcome to the Technical Support Center for research on overcoming pemetrexed resistance in Non-Small Cell Lung Cancer (NSCLC) cell lines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired pemetrexed resistance in NSCLC cell lines?
A1: Acquired resistance to pemetrexed in NSCLC is multifactorial. The most commonly cited mechanisms in preclinical models include:
-
Upregulation of Target Enzymes: The primary target of pemetrexed, thymidylate synthase (TYMS), is frequently overexpressed or its gene amplified in resistant cells.[1][2][3][4][5] This increased expression titrates out the drug, reducing its efficacy. Upregulation of another target, dihydrofolate reductase (DHFR), has also been observed.
-
Altered Drug Transport: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC), encoded by the SLC19A1 gene. A marked decrease in the expression of this transporter is a common resistance mechanism, leading to lower intracellular drug accumulation.
-
Impaired Drug Activation: Pemetrexed is activated intracellularly through polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS expression or activity prevents the drug from being retained and activated within the cell, thus conferring resistance.
-
Activation of Bypass and Survival Pathways: The acquisition of resistance is often linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival despite treatment.
-
Epithelial-to-Mesenchymal Transition (EMT): Some studies have shown that an EMT phenotype is associated with pemetrexed resistance, linking it to increased cell motility and a stem-like state.
Below is a diagram illustrating the key mechanisms of action and resistance.
Q2: How do I establish a pemetrexed-resistant NSCLC cell line in the lab?
A2: The standard method for developing pemetrexed-resistant cell lines is through continuous, long-term exposure to stepwise increasing concentrations of the drug. This process mimics the clinical development of acquired resistance. A general workflow is provided below.
Troubleshooting Guides
Q3: My pemetrexed IC50 values are inconsistent between experiments using the same cell line. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in cell-based assays. Variability of 1.5 to 3-fold is often considered normal, but larger differences warrant investigation. A systematic approach to troubleshooting is recommended.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of thymidylate synthase expression for resistance to pemetrexed in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase gene amplification predicts pemetrexed resistance in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methyl Pemetrexed Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl pemetrexed in vivo. The information aims to address specific issues that may be encountered during experimental procedures.
Disclaimer: this compound is a derivative of pemetrexed. As specific in vivo data for this compound is limited, the following guidance is largely based on established protocols and findings for pemetrexed. Researchers should consider this and perform initial dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like its parent compound pemetrexed, is a multi-targeted antifolate agent. It is designed to inhibit several key enzymes involved in the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1][2][3][4]. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[3]. The drug is activated intracellularly through polyglutamylation, which enhances its retention and inhibitory activity within tumor cells.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is typically supplied as a lyophilized powder. For intravenous administration, it should be reconstituted with a sterile solution such as 0.9% Sodium Chloride Injection (preservative-free). Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and colorless to yellow or green-yellow. Visually inspect the solution for particulate matter and discoloration before administration; discard if observed. Note that pemetrexed is reported to be insoluble in DMSO.
Q3: What are the recommended starting dosages for in vivo animal studies?
| Animal Model | Route of Administration | Dosage Range | Study Context | Reference |
| Mice | Intravenous (IV) | 10 mg/kg | Bioavailability study | |
| Mice | Intraperitoneal (IP) | 100 - 300 mg/kg/day | Efficacy study in NSCLC xenografts | |
| Mice | Oral (Nanoemulsion) | 20 mg/kg | Efficacy study with a specific formulation | |
| Rats | Intraperitoneal (IP) | 50 - 200 mg/kg/day | Efficacy study in orthotopic NSCLC model |
Q4: I am observing significant toxicity (e.g., weight loss, myelosuppression) in my animal studies. What can I do to mitigate this?
A4: Significant toxicity, such as myelosuppression and mucositis, is a known side effect of antifolate agents like pemetrexed. To reduce these toxicities, supplementation with folic acid and vitamin B12 is highly recommended and is standard practice in clinical settings. A typical regimen involves daily oral folic acid and periodic intramuscular injections of vitamin B12, starting before the first dose of the drug and continuing throughout the study. You may also need to adjust the dose or the dosing schedule.
Q5: My reconstituted this compound solution has been stored in the refrigerator for a few days. Is it still usable?
A5: Reconstituted pemetrexed solutions are recommended to be stored under refrigerated conditions (2°C to 8°C) for no more than 24 hours. While chemical stability may be maintained for longer periods, physical instability, specifically the formation of microparticulates, has been reported with refrigerated storage beyond 24 hours, particularly in PVC infusion bags. If you must store the solution for longer, it is advisable to use an in-line filter (0.22 µm) during administration to remove any potential microparticles. Always visually inspect the solution for any precipitates before use.
Q6: I am not observing the expected anti-tumor efficacy in my in vivo experiments. What are some potential reasons?
A6: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low. A dose-escalation study is crucial to determine the optimal therapeutic dose.
-
Dosing Schedule: The frequency and duration of treatment may need optimization. Pemetrexed is typically administered in cycles (e.g., once every 21 days in humans) to allow for recovery from toxicity.
-
Drug Clearance: The drug may be cleared too rapidly in your animal model. Pharmacokinetic studies can help determine the drug's half-life and exposure levels. Concomitant administration of nephrotoxic drugs can delay the clearance of pemetrexed, as it is primarily eliminated by the kidneys.
-
Tumor Model Resistance: The chosen tumor model may be inherently resistant to antifolates. The expression levels of target enzymes like thymidylate synthase (TS) can influence sensitivity, with lower TS levels often correlating with better response.
-
Drug Formulation and Administration: Ensure the drug is properly dissolved and administered. For oral formulations, bioavailability can be a significant challenge.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 tumor cells (e.g., A549 human lung carcinoma cells) in a volume of 100-200 µL of a mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 80-100 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vitamin Supplementation (Recommended):
-
Folic Acid: Administer daily via oral gavage at a suitable dose (e.g., 1 mg/kg) starting 5-7 days before the first this compound dose.
-
Vitamin B12: Administer intramuscularly (e.g., 30 µg/kg) once a week, starting 5-7 days before the first drug dose.
-
-
Drug Preparation: Reconstitute this compound in sterile 0.9% NaCl on the day of injection.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., 0.9% NaCl) on the same schedule as the treatment group.
-
Treatment Group: Administer this compound (e.g., starting dose of 100 mg/kg) via intraperitoneal or intravenous injection according to the planned schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break, for 2-3 cycles).
-
-
Monitoring:
-
Monitor tumor volume throughout the study.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity (e.g., >20% body weight loss) is observed.
-
Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment and control groups.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits key enzymes in folate metabolism.
Experimental Workflow for In Vivo Studies
Caption: Workflow for an in vivo xenograft study.
Troubleshooting Logic for Suboptimal Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
troubleshooting inconsistent results in pemetrexed assays
Welcome to the technical support center for pemetrexed assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of pemetrexed in various biological matrices.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC and LC-MS/MS Analysis
Q: My pemetrexed peak is showing significant tailing/fronting/splitting. What are the potential causes and how can I resolve this?
A: Poor peak shape is a frequent challenge in pemetrexed analysis and can arise from several factors related to the analyte, chromatography, or sample matrix.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or decrease the injection volume. Ensure the injected mass is within the linear range of the column. |
| Secondary Interactions | Adjust the mobile phase pH. Pemetrexed is an ionizable compound, and slight pH changes can significantly impact peak shape. Consider adding a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, consider replacing the guard column or the analytical column. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion. |
| Peak Splitting Due to Acetonitrile | In some cases, acetonitrile in the diluent can cause peak splitting for pemetrexed. Try using a diluent with a lower percentage of acetonitrile or a different organic modifier.[1] |
Issue 2: Inconsistent Retention Times
Q: I am observing a drift or sudden shift in the retention time of pemetrexed. What could be causing this variability?
A: Retention time instability can compromise the reliability of your assay. The issue can often be traced back to the HPLC/UPLC system or the mobile phase preparation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fluctuations in Flow Rate | Check for leaks in the system, from the pump to the detector. Ensure pump seals are in good condition and that check valves are functioning correctly. Manually verify the flow rate.[2] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. If using a gradient, ensure the pumps are mixing the solvents accurately. Premixing the mobile phase can sometimes improve consistency. |
| Changes in Column Temperature | Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.[3] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump and injector to remove any trapped air bubbles.[2] |
Issue 3: Low or Inconsistent Analyte Recovery
Q: My recovery of pemetrexed from plasma/serum samples is low and variable. How can I improve this?
A: Low and inconsistent recovery is often related to the sample preparation method. Pemetrexed can be challenging to extract efficiently from complex biological matrices.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Optimize the ratio of precipitant (e.g., acetonitrile, methanol) to the sample. Ensure thorough vortexing and adequate centrifugation time and speed to achieve complete protein removal. |
| Suboptimal Solid-Phase Extraction (SPE) | Experiment with different SPE sorbents (e.g., mixed-mode cation exchange). Optimize the pH of the loading, washing, and elution buffers to ensure efficient binding and release of pemetrexed. |
| Analyte Adsorption | Pemetrexed can adsorb to plasticware. Consider using low-binding microcentrifuge tubes and pipette tips. |
| Analyte Degradation during Sample Preparation | Keep samples on ice or at a controlled low temperature throughout the extraction process to minimize enzymatic degradation. |
Comparative Recovery of Pemetrexed with Different Extraction Methods:
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Reference |
| Solid-Phase Extraction | Pemetrexed | [¹³C₅]-Pemetrexed | 59 ± 1 | 55 ± 5 |
| Protein Precipitation (Trichloroacetic Acid) | Pemetrexed | Heavy Labeled PMTX | 45-79 | - |
Issue 4: Inconsistent Results in Cell-Based Assays
Q: The IC50 value for pemetrexed in my cell-based assay is highly variable between experiments. What could be the reason?
A: In vitro assays with pemetrexed are particularly sensitive to the cell culture conditions, especially the folate concentration in the medium.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Folate Levels in Culture Medium | Pemetrexed's activity is inhibited by folates. Use a culture medium with a known and consistent low level of folic acid. If possible, use dialyzed serum to reduce the introduction of exogenous folates. |
| Cell Line Instability | Ensure you are using a consistent passage number for your cells, as sensitivity to pemetrexed can change over time in culture. |
| Inconsistent Cell Seeding Density | Seed cells at a consistent density for each experiment, as this can affect growth rates and drug sensitivity. |
| Vitamin Supplementation Effects | Be aware that supplementation with folic acid and vitamin B12 can impact cellular sensitivity to pemetrexed. While clinically used to reduce toxicity, in vitro it can alter assay outcomes. |
Impact of Folic Acid Concentration on Pemetrexed IC50:
| Cell Line | Folic Acid Concentration | Pemetrexed IC50 |
| HeLa | Low | Lower |
| HeLa | High | Higher |
Note: The inverse relationship between pemetrexed IC50 and the concentration of 5-CHO-THF (a folate) in the medium has been demonstrated, indicating that lower folate levels lead to increased pemetrexed potency.
Experimental Protocols
Protocol 1: Pemetrexed Quantification in Human Plasma by UPLC-MS/MS
This protocol is adapted for high sensitivity, suitable for microdosing studies.
1. Sample Preparation (Solid-Phase Extraction):
-
Use a validated solid-phase extraction cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., with a buffer).
-
Wash the cartridge to remove interfering substances.
-
Elute pemetrexed with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for the separation of pemetrexed from matrix components. A typical gradient might start at a low percentage of B, ramp up to wash the column, and then re-equilibrate.
-
Flow Rate: ~0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pemetrexed: m/z 428.2 → 281.2
-
Internal Standard (e.g., [¹³C₅]-Pemetrexed or Methotrexate): Use appropriate transitions. For Methotrexate: m/z 455.2 → 308.2.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of pemetrexed into blank plasma.
-
Process these samples alongside the unknown samples.
-
The linear range should be established based on the expected concentrations in the study samples (e.g., 0.0250-25.0 µg/L).
Visualizations
Pemetrexed Mechanism of Action and Signaling Pathway
References
Technical Support Center: Pemetrexed and Folate Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed, with a specific focus on the impact of folate concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pemetrexed and its relationship with folate?
Pemetrexed is a multi-targeted antifolate drug that primarily inhibits three key enzymes in the folate metabolic pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] By blocking these enzymes, pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1] Pemetrexed is actively transported into cells by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[4] Once inside the cell, it is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for longer periods and are more potent inhibitors of the target enzymes.
Q2: Why is folate supplementation recommended in clinical settings when using pemetrexed?
Folate supplementation, typically with folic acid and vitamin B12, is a standard clinical practice for patients receiving pemetrexed therapy. This supplementation is crucial for reducing the drug-related toxicities, such as myelosuppression, mucositis, and diarrhea. Patients with lower folate levels, often indicated by elevated plasma homocysteine, are more susceptible to these severe side effects. Vitamin supplementation helps to replete the body's folate stores, thereby protecting healthy, rapidly dividing cells from the cytotoxic effects of pemetrexed without compromising its antitumor efficacy in most cases.
Q3: How does extracellular folate concentration affect the in vitro activity of pemetrexed?
The concentration of folate in cell culture medium can significantly impact the apparent in vitro activity of pemetrexed. High levels of extracellular folate can lead to increased intracellular folate pools, which compete with pemetrexed for uptake via the RFC and for the active sites of its target enzymes. Furthermore, high intracellular folate levels can inhibit the polyglutamylation of pemetrexed by FPGS, reducing its intracellular retention and potency. This can result in a higher IC50 value (i.e., decreased sensitivity) for pemetrexed in cells cultured in high-folate media compared to those in low-folate media.
Troubleshooting Guide
Issue 1: High variability or unexpectedly high IC50 values for pemetrexed in our cell line.
-
Possible Cause 1: High folate concentration in the cell culture medium. Standard cell culture media often contain high, non-physiological levels of folic acid, which can antagonize the action of pemetrexed.
-
Troubleshooting Step:
-
Check the formulation of your cell culture medium for its folic acid concentration.
-
Consider using a folate-depleted medium supplemented with a known, physiological concentration of folic acid (e.g., in the nanomolar range) for your pemetrexed sensitivity assays.
-
Allow cells to adapt to the low-folate medium for a period before initiating the experiment to ensure equilibration of intracellular folate pools.
-
-
-
Possible Cause 2: Cell line-specific resistance mechanisms. Your cell line may have intrinsic or acquired resistance to pemetrexed.
-
Troubleshooting Step:
-
Assess the expression of key proteins:
-
Thymidylate Synthase (TS): Overexpression of TS is a common mechanism of pemetrexed resistance. Analyze TS expression levels by western blotting or qPCR.
-
Reduced Folate Carrier (RFC): Decreased expression of RFC can limit pemetrexed uptake. Evaluate RFC expression at the mRNA or protein level.
-
Folylpolyglutamate Synthetase (FPGS): Reduced FPGS activity can lead to decreased polyglutamylation and retention of pemetrexed.
-
-
Consider using a different cell line: If feasible, test pemetrexed sensitivity in a panel of cell lines with known folate pathway characteristics.
-
-
Issue 2: Our pemetrexed-resistant cell line does not show the expected molecular changes (e.g., no change in TS or RFC expression).
-
Possible Cause: Alternative resistance mechanisms. Resistance to pemetrexed can be multifactorial.
-
Troubleshooting Step:
-
Investigate other folate transporters and metabolic enzymes:
-
Proton-Coupled Folate Transporter (PCFT): Alterations in PCFT expression or function can affect pemetrexed uptake, particularly in acidic microenvironments.
-
Gamma-glutamyl hydrolase (GGH): Increased GGH activity can lead to the rapid deconjugation of pemetrexed polyglutamates, facilitating its efflux from the cell.
-
-
Explore non-folate pathway-related resistance: Mechanisms such as epithelial-to-mesenchymal transition (EMT) and alterations in cell signaling pathways (e.g., Akt activation) have been implicated in pemetrexed resistance.
-
-
Data Presentation
Table 1: Impact of Extracellular Folate Concentration on Pemetrexed IC50 in A549 Lung Cancer Cells
| Extracellular 5-formyltetrahydrofolate (nmol/L) | Pemetrexed IC50 (nmol/L) |
| 1.6 | ~30 |
| 4 | ~50 |
| 10 | ~80 |
| 25 | ~150 |
| 62.5 | ~250 |
Data adapted from Goldman, I. D. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular cancer therapeutics, 6(2), 404-417.
Table 2: Pemetrexed IC50 Values in Various Gastric Cancer Cell Lines
| Cell Line | Doubling Time (hours) | Pemetrexed IC50 (nM) |
| SNU-601 | 24 | 17 |
| SNU-16 | 30 | 36 |
| SNU-1 | 36 | 310 |
| SNU-484 | 48 | 180 |
| SNU-638 | 52 | 250 |
| SNU-668 | 60 | 280 |
| SNU-5 | 72 | 10,700 |
| SNU-620 | 80 | > 50,000 |
Data adapted from Kim, J. H., et al. (2006). Cytotoxic effects of pemetrexed in gastric cancer cells. Cancer science, 97(11), 1277-1283.
Experimental Protocols
1. Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to assess the cytotoxic effects of pemetrexed by measuring cell density based on the measurement of cellular protein content.
-
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid in water
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of pemetrexed for the desired exposure time (e.g., 72 hours). Include untreated control wells.
-
After treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. MTS Cell Viability Assay
This colorimetric assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
-
Materials:
-
96-well plates
-
MTS reagent solution (containing PES)
-
Microplate reader
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with pemetrexed as described for the SRB assay.
-
After the desired incubation period, add 20 µL of MTS solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Quantification of Intracellular Folate Concentrations by LC-MS/MS
This method allows for the precise measurement of intracellular folate species.
-
Procedure Outline:
-
Cell Lysis: Harvest and wash cells, then lyse them to release intracellular contents.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to the cell lysate to remove proteins.
-
Sample Cleanup: Centrifuge the samples and collect the supernatant containing the folate metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification of different folate species (e.g., folic acid, 5-methyltetrahydrofolate).
-
Data Analysis: Quantify the folate concentrations based on standard curves generated with known amounts of folate standards.
-
Mandatory Visualizations
Caption: Mechanism of action of pemetrexed.
Caption: Troubleshooting high pemetrexed IC50.
References
Technical Support Center: Managing Toxicity of Pemetrexed-Based Regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed-based regimens. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pemetrexed-induced toxicity in cancer cell lines?
Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), enzymes crucial for the synthesis of purine and pyrimidine nucleotides.[1][2][3][4][5] Inhibition of these enzymes leads to the depletion of nucleotide pools necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis. The polyglutamated form of pemetrexed is significantly more potent, particularly in inhibiting TS.
Q2: What are the most common toxicities observed with pemetrexed in preclinical studies?
The most frequently reported toxicities in preclinical models mirror those seen in clinical settings and include myelosuppression (neutropenia, leukopenia), mucositis, and gastrointestinal toxicity. Renal toxicity and skin reactions have also been noted. These toxicities are often dose-limiting.
Q3: How do folic acid and vitamin B12 supplementation mitigate pemetrexed toxicity?
Supplementation with folic acid and vitamin B12 is a standard clinical practice that significantly reduces the hematologic and non-hematologic toxicities of pemetrexed. Folate and vitamin B12 are essential for one-carbon metabolism. By providing an exogenous source of reduced folates, supplementation can help bypass the enzymatic blockade induced by pemetrexed in normal tissues, thereby lessening the adverse effects. Interestingly, some in vitro studies suggest that this supplementation does not antagonize the anti-tumor efficacy of pemetrexed in cancer cells.
Q4: What are the known mechanisms of acquired resistance to pemetrexed in cancer cells?
Several mechanisms of acquired resistance to pemetrexed have been identified in cancer cell lines:
-
Increased Thymidylate Synthase (TS) Expression : Overexpression of TS is a common mechanism of resistance, as it is the primary target of pemetrexed.
-
Decreased Expression of Reduced Folate Carrier (RFC) : Reduced expression of RFC (encoded by the SLC19A1 gene) impairs the transport of pemetrexed into the cell, thereby reducing its intracellular concentration and efficacy.
-
Decreased Folylpoly-γ-glutamate Synthetase (FPGS) Activity : Reduced FPGS activity leads to decreased polyglutamation of pemetrexed, resulting in a less active form of the drug.
-
Alterations in Downstream Signaling Pathways : Changes in signaling pathways, such as the upregulation of Akt activation, have been associated with pemetrexed resistance.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous control cell lines.
-
Question: My control cell lines are showing significant toxicity to pemetrexed, making it difficult to assess the specific anti-cancer effect. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Verify Vitamin Supplementation: Ensure that your cell culture medium is adequately supplemented with folic acid and a source of vitamin B12. Standard culture media may not contain sufficient levels to protect non-cancerous cells from pemetrexed's antifolate effects.
-
Optimize Drug Concentration: Perform a dose-response curve to determine the optimal concentration of pemetrexed that induces cytotoxicity in your cancer cell lines while minimizing toxicity in control lines.
-
Check Cell Line Folate Receptor Expression: Some normal cell lines may have high expression of folate receptors, leading to increased uptake of pemetrexed. Consider using a control cell line with a known lower expression of these receptors.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
-
Question: I am observing high variability in my cell viability assay results when treating cells with pemetrexed. What are the potential reasons for this?
-
Answer:
-
Assay Timing: Pemetrexed induces cell cycle arrest, which can affect the metabolic activity measured by tetrazolium-based assays. Ensure that the assay is performed at a consistent and appropriate time point after treatment initiation. A 72-hour incubation period is commonly used.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment.
-
Drug Stability: Prepare fresh dilutions of pemetrexed for each experiment, as its stability in solution can vary.
-
Issue 3: Difficulty in establishing a pemetrexed-resistant cell line.
-
Question: I am trying to generate a pemetrexed-resistant cell line by continuous exposure to the drug, but the cells are not surviving. What can I do?
-
Answer:
-
Stepwise Dose Escalation: Instead of a single high concentration, use a stepwise dose-escalation approach. Start with a low concentration of pemetrexed (e.g., below the IC50) and gradually increase the concentration as the cells adapt and develop resistance.
-
Pulsed Exposure: Consider a pulsed exposure method where cells are treated with pemetrexed for a defined period, followed by a recovery period in drug-free medium. This can allow for the selection and expansion of resistant clones.
-
Monitor Resistance Markers: Periodically assess the expression of known resistance markers, such as thymidylate synthase, to monitor the development of resistance.
-
Data Presentation
Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-601 | Gastric Cancer | 17 | |
| SNU-16 | Gastric Cancer | 36 | |
| SNU-1 | Gastric Cancer | 36 | |
| CAL-27 | Head and Neck Cancer | 118.77 ± 17.28 | |
| A549 | Non-Small Cell Lung Cancer | 629.89 ± 68.77 | |
| SNU-5 | Gastric Cancer | 10,700 | |
| SNU-620 | Gastric Cancer | > 50,000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pemetrexed Treatment: Add 100 µL of medium containing various concentrations of pemetrexed to each well. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of pemetrexed for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 75% ethanol at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol 3: Western Blot Analysis for Thymidylate Synthase (TS) Expression
-
Cell Lysis: Lyse pemetrexed-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C.
-
Washing: Wash the membrane several times with washing buffer.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Pemetrexed's mechanism of action and its key molecular targets.
Caption: A typical experimental workflow for assessing cell viability after pemetrexed treatment.
Caption: Key mechanisms leading to acquired resistance to pemetrexed in cancer cells.
References
- 1. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 4. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pemetrexed Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed solutions. The focus is on understanding and mitigating the formation of microparticulates.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and handling of pemetrexed solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Visible particulates, cloudiness, or precipitation immediately after reconstitution or dilution. | - Incompatible diluent: Use of calcium-containing solutions like Lactated Ringer's Injection is a common cause of precipitation.[1][2][3][4] - Incorrect pH: The pH of the final solution may be too low, as pemetrexed degradation is significant at a pH below 6.[5] - Poor reconstitution technique: Inadequate swirling or agitation can lead to incomplete dissolution. | - Verify diluent: Ensure only 0.9% Sodium Chloride Injection (preservative-free) is used for reconstitution and dilution. - Check pH: The pH of the reconstituted solution should be between 6.6 and 7.8. For formulated solutions, maintaining a pH range of 7-8 is optimal for stability. - Reconstitution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. |
| Development of microparticulates during refrigerated or frozen storage. | - Physical instability: Pemetrexed solutions can be physically unstable at low temperatures, leading to the formation of microparticulates even when chemically stable. - Extended storage: Refrigerated storage beyond the recommended 24 hours significantly increases the risk of particulate formation. - Container interaction: Storage in polyvinyl chloride (PVC) bags has been associated with the development of microparticulates, especially when frozen. | - Limit storage time: Adhere to the manufacturer's recommendation of storing refrigerated solutions for no longer than 24 hours. - Avoid freezing in PVC: Freezing of pemetrexed solutions in PVC bags is not recommended due to substantial microparticulate formation. - Consider alternative containers: If longer storage is required for experimental purposes, consider using non-PVC (e.g., polyolefin) bags. - Use of in-line filter: For administration, using an in-line microfilter (e.g., 0.2 µm) is advised to remove any potential microparticulates. |
| Solution discoloration (browning or yellowing) over time. | - Oxidation: Pemetrexed is susceptible to oxidation, which is a primary degradation pathway and can lead to color changes. - Exposure to light: Although studies show chemical stability when exposed to fluorescent light for 48 hours, prolonged exposure may contribute to degradation. | - Protect from light: Store solutions protected from light where possible. - Control oxygen exposure: For formulation development, minimizing dissolved oxygen (below 1 ppm) and headspace oxygen (below 1%) by nitrogen purging can enhance stability. - Consider antioxidants: In experimental formulations, antioxidants like sodium sulfite can prevent color changes, while N-acetylcysteine (NAC) can prevent chemical degradation. |
Frequently Asked Questions (FAQs)
1. What causes microparticulate formation in pemetrexed solutions?
Microparticulate formation in pemetrexed solutions is primarily a result of physical instability, even when the drug remains chemically stable. The main contributing factors include storage temperature (refrigeration beyond 24 hours and freezing), interaction with container materials like PVC, and chemical degradation over time. The primary chemical degradation pathways for pemetrexed are oxidation and hydrolysis, which can lead to the formation of less soluble degradation products.
2. Is pemetrexed chemically stable in solution?
Pemetrexed solutions are generally chemically stable, with studies showing little to no loss of the drug when stored for 2 days at room temperature or for up to 31 days under refrigeration. However, this chemical stability does not preclude the formation of microparticulates due to physical instability.
3. How does pH affect the stability and particulate formation of pemetrexed solutions?
The pH of the solution is a critical factor for pemetrexed stability. Significant degradation occurs at a pH below 6. The optimal pH range for stability is generally considered to be between 7 and 8. The pH of a freshly reconstituted solution is typically between 6.6 and 7.8. Deviations from the optimal pH range can accelerate degradation, potentially leading to the formation of insoluble byproducts that appear as particulates.
4. What is the impact of storage temperature on particulate formation?
Storage temperature has a significant impact on the physical stability of pemetrexed solutions:
-
Room Temperature (23°C): Solutions are generally physically stable for up to 48 hours.
-
Refrigerated (2-8°C): While chemically stable for extended periods, microparticulates can form in as little as 24 hours of refrigerated storage.
-
Frozen (-20°C): Long-term frozen storage in PVC bags leads to the formation of a substantial number of microparticulates, even though the drug remains chemically stable.
5. Does the type of infusion bag affect the formation of microparticulates?
Yes, the type of infusion bag can play a role. Many studies that have reported microparticulate formation have used polyvinyl chloride (PVC) bags. The use of non-PVC containers, such as polyolefin bags, has been suggested as a potential way to mitigate this issue.
6. How can I detect and quantify microparticulates in my pemetrexed solution?
Several methods can be used for the detection and quantification of microparticulates:
-
Visual Inspection: The simplest method, but it is limited to detecting larger, visible particles.
-
Turbidimetry: Measures the cloudiness of a solution to give an indication of suspended particulate matter.
-
Light Obscuration Particle Count Test (USP <788>): An instrumental method that counts particles in different size ranges as they pass through a light beam.
-
Microscopic Particle Count Test (USP <788>): A manual method involving filtering the solution and counting the particles on the filter under a microscope.
7. Can I use an in-line filter to remove particulates during my experiments?
Yes, the use of an in-line filter (e.g., 0.2 µm) is recommended, especially when administering solutions that have been stored under refrigeration. Studies have shown that the use of such a filter does not result in significant adsorption of the drug.
Experimental Protocols
Protocol 1: Visual Inspection for Particulate Matter
Objective: To visually assess the presence of particulate matter in pemetrexed solutions.
Methodology:
-
Hold the solution container (e.g., vial, infusion bag) by its edges.
-
Gently swirl or invert the container to ensure homogeneity, avoiding the introduction of air bubbles.
-
Inspect the solution against a black background to detect light-colored particulates and against a white background to detect dark-colored particulates.
-
The inspection should be conducted under a good, non-glaring light source.
-
Record any observations of mobile, undissolved particles, noting their color, shape, and approximate size. The solution should be free from visible particles.
Protocol 2: Particulate Matter Analysis by Light Obscuration (Based on USP <788> Method 1)
Objective: To quantify sub-visible particulate matter in pemetrexed solutions.
Methodology:
-
Instrument Preparation: Use a calibrated light obscuration particle counter. Ensure the sensor and glassware are meticulously clean.
-
Sample Preparation: Gently mix the pemetrexed solution by inverting the container 20 times. Avoid introducing air bubbles. If necessary, allow the sample to stand for 2 minutes for air bubbles to dissipate.
-
Analysis:
-
Withdraw a volume of the sample into the instrument's sensor.
-
The instrument will automatically count particles at specified size thresholds (typically ≥10 µm and ≥25 µm).
-
Perform at least three replicate measurements. Discard the data from the first run.
-
-
Data Interpretation: Calculate the average number of particles per mL for each size threshold. Compare the results against the limits specified in USP <788> or internal specifications.
Data Summary Tables
Table 1: Effect of Storage Conditions on Pemetrexed Solution Stability
| Storage Condition | Concentration (mg/mL) | Container | Duration | Chemical Stability (% Initial Conc.) | Physical Stability (Particulates) | Reference(s) |
| Room Temp (~23°C) | 2, 10, 20 | PVC | 48 hours | >95% | Physically stable | |
| Refrigerated (4°C) | 2, 10, 20 | PVC | > 24 hours | >95% (at 31 days) | Large numbers of microparticulates | |
| Frozen (-20°C) | 2, 10, 20 | PVC | 90 days | >95% | Substantial numbers of microparticulates | |
| Refrigerated (2-8°C) | 2, 13.5 | Viaflo (non-PVC) | 28 days | >97% | Particle counts within BP limits |
Table 2: Factors Influencing Pemetrexed Degradation and Particulate Formation
| Factor | Effect on Stability/Particulate Formation | Optimal Condition/Mitigation Strategy | Reference(s) |
| pH | Significant degradation below pH 6. | Maintain pH in the range of 7-8. | |
| Drug Concentration | Stability increases as concentration increases from 12.5 to 50 mg/mL. | Use higher concentrations where feasible for the application. | |
| Oxygen | Oxidation is a primary degradation pathway. | Control dissolved and headspace oxygen levels (e.g., via nitrogen purging). | |
| Antioxidants | N-acetylcysteine (NAC) prevents chemical degradation; Sodium sulfite prevents color change. | Add appropriate antioxidants in formulation development. | |
| Diluents | Incompatible with calcium-containing solutions (e.g., Lactated Ringer's). | Use only 0.9% Sodium Chloride Injection. |
Visualizations
Caption: Primary degradation pathways of Pemetrexed leading to particulate formation.
Caption: Troubleshooting workflow for identifying the cause of particulates.
References
Pemetrexed in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of pemetrexed in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pemetrexed in aqueous solutions?
A1: Pemetrexed degrades in aqueous solutions primarily through two main pathways: oxidation and hydrolysis.[1][2][3] Oxidation is the predominant mechanism, leading to the formation of several degradation products.[2][4] Hydrolysis of the amide linkage can also occur, particularly under acidic or alkaline conditions.
Q2: What are the major degradation products of pemetrexed?
A2: Forced degradation studies have identified seven major degradation products. Six of these are a result of oxidation, and one is from hydrolysis. The main oxidative degradants include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers. The primary hydrolysis product is formed by the cleavage of the amide bond connecting the pteroate moiety to the glutamic acid side chain.
Q3: How does pH influence the stability of pemetrexed in aqueous solutions?
A3: The pH of the aqueous solution significantly impacts the stability of pemetrexed. Acidic conditions can lead to the decarboxylation of the glutamic acid moiety, generating des-glutamate and glutamic acid. Under alkaline conditions, hydrolysis of the side-chain amide is promoted. A pH below 6 has been shown to cause significant degradation. The optimal pH range for pemetrexed stability in injectable solutions is generally considered to be between 7 and 8.
Q4: Is pemetrexed sensitive to light?
A4: Yes, pemetrexed is sensitive to light. Photodegradation can occur upon exposure to light, contributing to the overall degradation of the drug. Therefore, it is recommended to protect pemetrexed solutions from light during storage and handling.
Q5: Can the presence of oxygen affect pemetrexed stability?
A5: Yes, the presence of dissolved oxygen is a critical factor in the degradation of pemetrexed, as oxidation is the primary degradation pathway. Molecular oxygen is involved in the rate-limiting step of oxidation. Controlling the levels of dissolved and headspace oxygen, for instance by nitrogen purging, can significantly improve the stability of pemetrexed solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving pemetrexed in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of pemetrexed in solution | Inappropriate pH: The pH of the solution may be outside the optimal stability range (pH 7-8). | Adjust the pH of the solution to be within the 7-8 range using appropriate buffers. |
| Presence of Oxygen: High levels of dissolved oxygen can accelerate oxidative degradation. | Degas the solvent and purge the solution and headspace with an inert gas like nitrogen. | |
| Light Exposure: Pemetrexed is photolabile. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | |
| Elevated Temperature: Higher temperatures can increase the rate of degradation. | Store solutions at recommended temperatures, typically refrigerated (2-8°C), unless otherwise specified for the experiment. | |
| Appearance of unexpected peaks in HPLC analysis | On-column degradation: Pemetrexed or its impurities may be degrading on the HPLC column. | Ensure the mobile phase is thoroughly degassed. Consider using an antioxidant in the sample preparation if oxidative degradation is suspected. |
| Contaminated glassware or solvents: Impurities from external sources can introduce extraneous peaks. | Use high-purity solvents and thoroughly clean all glassware before use. | |
| Poor peak shape (tailing or fronting) in HPLC | Secondary interactions with stationary phase: Pemetrexed may be interacting with the HPLC column material. | Adjust the mobile phase composition, such as buffer concentration or the addition of an ion-pairing agent, to minimize secondary interactions. |
| Inappropriate mobile phase pH: The ionization state of pemetrexed can affect its chromatographic behavior. | Optimize the mobile phase pH to ensure a consistent and appropriate ionization state for pemetrexed. | |
| Discoloration of the pemetrexed solution (e.g., turning yellowish) | Oxidative degradation: The formation of oxidative degradation products can lead to a change in color. | The use of antioxidants, such as sodium sulfite or N-acetylcysteine, can help prevent discoloration by inhibiting oxidation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to pemetrexed degradation.
Table 1: Influence of pH on Pemetrexed Degradation
| pH | Storage Condition | Degradation | Reference |
| < 6 | Not specified | Significant degradation | |
| 6 - 8.5 | 40°C for 4 weeks and 60°C for 3 weeks | Stability evaluated within this range | |
| 7 - 8 | Not specified | Optimal pH range for stability |
Table 2: Effect of Antioxidants on Pemetrexed Stability
| Antioxidant | Concentration | Effect | Reference |
| Sodium Sulfite | 0.06 mg/mL | Effective in preventing color change | |
| N-acetylcysteine (NAC) | 1.63 mg/mL | Significant effect in preventing chemical degradation |
Table 3: Impact of Oxygen Levels on Pemetrexed Stability
| Control Strategy | Parameter | Effect on Stability | Reference |
| Nitrogen Purging | Dissolved Oxygen (DO) levels below 1 ppm | Significant positive effect | |
| Nitrogen Headspace | Headspace Oxygen levels below 1% | Significant positive effect |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pemetrexed
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of pemetrexed disodium in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specific duration.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Pemetrexed
This protocol describes a typical reversed-phase HPLC method for the analysis of pemetrexed and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of pemetrexed from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where pemetrexed and its impurities have significant absorbance (e.g., 228 nm).
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing with the mobile phase or a suitable diluent to fall within the linear range of the method.
Visualizations
References
Technical Support Center: Improving the Bioavailability of Pemetrexed Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of pemetrexed and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the oral delivery of pemetrexed?
Pemetrexed, a multi-targeted antifolate drug, exhibits poor oral bioavailability primarily due to its low intestinal permeability.[1][2] As a polar compound, it struggles to efficiently cross the intestinal membrane, limiting its absorption when administered orally.[1][2]
Q2: What are the main strategies being explored to enhance the oral bioavailability of pemetrexed derivatives?
Several promising strategies are being investigated to overcome the poor oral absorption of pemetrexed. These include:
-
Nanoformulations: Encapsulating pemetrexed in nanoparticles (such as lipid-drug conjugates, polymeric nanoparticles, and supramolecular nanoparticles) or nanoemulsions can improve its solubility, protect it from degradation, and enhance its transport across the intestinal barrier.[1]
-
Ion-Pairing Complexes: Forming an ion-pair complex with molecules like deoxycholic acid derivatives (e.g., Nα-deoxycholyl-l-lysyl-methylester, DCK) can increase the lipophilicity of pemetrexed, thereby improving its membrane permeability.
-
Prodrugs: Modifying the chemical structure of pemetrexed to create a more lipophilic prodrug can enhance its absorption. The prodrug is then converted to the active pemetrexed molecule within the body.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to pemetrexed can increase its circulation time in the bloodstream and may improve its overall bioavailability.
Q3: How does pemetrexed exert its anticancer effects?
Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in the synthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA:
-
Thymidylate synthase (TS)
-
Dihydrofolate reductase (DHFR)
-
Glycinamide ribonucleotide formyltransferase (GARFT)
By inhibiting these enzymes, pemetrexed disrupts DNA and RNA synthesis, leading to the death of cancer cells. For pemetrexed to be fully active, it needs to be polyglutamated within the cell, a process that traps the drug inside the cancer cells and enhances its inhibitory effect on the target enzymes.
Q4: What are the key signaling pathways affected by pemetrexed?
Pemetrexed's mechanism of action triggers several downstream signaling pathways:
-
Folate Metabolism Pathway: This is the primary pathway targeted by pemetrexed, leading to the depletion of nucleotides necessary for DNA and RNA synthesis.
-
ATM/p53 Signaling Pathway: Pemetrexed-induced DNA damage can activate the Ataxia-Telangiectasia Mutated (ATM) kinase, which in turn can activate the p53 tumor suppressor protein. This activation can occur through both p53-dependent and -independent pathways, ultimately leading to apoptosis (programmed cell death).
-
mTOR Signaling Pathway: Pemetrexed has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.
Troubleshooting Guides
Nanoparticle and Nanoemulsion Formulation
| Issue | Possible Causes | Suggested Solutions |
| High Polydispersity Index (PDI) | - Inefficient mixing or homogenization.- Inappropriate surfactant concentration.- Aggregation of nanoparticles. | - Optimize homogenization speed and time.- Adjust the surfactant-to-oil ratio.- Incorporate stabilizers or surface-active agents.- Filter the formulation to remove larger particles. |
| Low Encapsulation Efficiency | - Poor affinity of the drug for the nanoparticle core.- Drug leakage during the formulation process.- Use of an unsuitable formulation method. | - Modify the nanoparticle composition to enhance drug interaction.- Optimize the formulation parameters (e.g., pH, temperature) to minimize drug loss.- Explore different encapsulation techniques (e.g., solvent evaporation, nanoprecipitation). |
| Particle Aggregation and Instability | - Insufficient surface charge (low zeta potential).- Inadequate steric stabilization.- Storage at inappropriate temperatures. | - Use charged lipids or polymers to increase the zeta potential.- Incorporate PEGylated lipids or polymers for steric hindrance.- Optimize storage conditions (e.g., temperature, pH, ionic strength). |
| Difficulty in Scaling Up Production | - Inconsistent mixing and energy input at larger scales.- Challenges in maintaining uniform temperature control.- Equipment limitations. | - Utilize scalable production methods like microfluidics or high-pressure homogenization.- Implement robust process monitoring and control systems.- Consult with engineering experts for appropriate equipment selection. |
In Vitro and In Vivo Experiments
| Issue | Possible Causes | Suggested Solutions |
| Inconsistent Caco-2 Cell Monolayer Integrity | - Improper cell seeding density.- Variation in culture conditions.- Contamination. | - Optimize cell seeding density to achieve a confluent monolayer.- Standardize all culture parameters (media, supplements, incubation time).- Maintain strict aseptic techniques to prevent contamination. |
| High Variability in In Vivo Bioavailability Data | - Inconsistent dosing volume or technique.- Physiological variability among animals.- Issues with blood sampling and processing. | - Ensure accurate and consistent administration of the formulation.- Increase the number of animals per group to account for biological variation.- Standardize blood collection times and sample handling procedures. |
| Low In Vivo Efficacy Despite Good In Vitro Results | - Poor stability of the formulation in the gastrointestinal tract.- Rapid clearance of the formulation from the bloodstream.- Inadequate tumor targeting or penetration. | - Incorporate mucoadhesive polymers to increase residence time in the gut.- Modify the nanoparticle surface with PEG to prolong circulation.- Add targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance tumor accumulation. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving the bioavailability of pemetrexed derivatives.
Table 1: In Vitro Performance of Pemetrexed Formulations
| Formulation | Key Innovation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Permeability Increase (vs. Pemetrexed) | Reference |
| PMX/DCK-OP | Solid oral powder with DCK and dispersing agents | - | - | - | 10.6-fold (Caco-2 cells) | |
| HP-beta-CD/PMX/DCK/P188-NE | Nanoemulsion with cyclodextrin, DCK, and poloxamer | - | - | - | Markedly increased | |
| Lipid-Drug Conjugate Nanoparticles | Pemetrexed conjugated with stearic acid | 121.9 ± 1.85 | -51.6 ± 1.23 | 81.0 ± 0.89 | Enhanced gut permeation | |
| PEGylated Pemetrexed | Covalent attachment of PEG | - | - | - | - | |
| PEM-FFRGD Nanoparticles | Self-assembling peptide-drug conjugate | ~20 | - | - | - | |
| Pemetrexed-loaded Gold Nanoparticles | Gold nanoparticles with anti-CD146 antibody | 53.4 ± 2.2 | - | 12 | - |
Table 2: In Vivo Bioavailability of Pemetrexed Formulations
| Formulation | Animal Model | Oral Bioavailability Increase (vs. Oral Pemetrexed) | Reference |
| PMX/DCK-OP | Mice | 70-fold | |
| HP-beta-CD/PMX/DCK/P188-NE | Rats | 223% higher | |
| PMX/DCK Complex | Rats | 22.37% bioavailability | |
| PMX/DCK-QCN-NE | Rats | 4.51-fold | |
| PMX/DL(1:1)-CD | Rats | 282% improvement |
Experimental Protocols
Protocol 1: Preparation of Pemetrexed-Loaded Nanoemulsion
This protocol is a general guideline for preparing a water-in-oil-in-water (w/o/w) nanoemulsion of pemetrexed.
Materials:
-
Pemetrexed
-
Deoxycholic acid derivative (e.g., DCK)
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Labrasol)
-
Co-surfactant (e.g., Tween 80)
-
Deionized water
Procedure:
-
Preparation of the inner aqueous phase: Dissolve pemetrexed and the deoxycholic acid derivative in deionized water to form an ion-paired complex.
-
Formation of the w/o nanoemulsion: Mix the inner aqueous phase with the oil phase, surfactant, and co-surfactant. Homogenize the mixture using a high-speed homogenizer or sonicator until a translucent nanoemulsion is formed.
-
Formation of the w/o/w nanoemulsion: Disperse the primary w/o nanoemulsion into an outer aqueous phase containing a hydrophilic surfactant (e.g., Poloxamer 188) under gentle stirring.
-
Characterization: Characterize the final nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug concentration in the supernatant via HPLC.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of pemetrexed formulations using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Pemetrexed formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Culture: Culture Caco-2 cells in appropriate flasks. Once confluent, seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Study (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the pemetrexed formulation to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of pemetrexed in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of a pemetrexed formulation in a rat model.
Materials:
-
Sprague-Dawley rats
-
Pemetrexed formulation and control solution (intravenous and oral)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of pemetrexed solution intravenously via the tail vein to determine the absolute bioavailability.
-
Oral Group: Administer the pemetrexed formulation orally via gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract pemetrexed from the plasma samples and quantify its concentration using a validated HPLC method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both the IV and oral groups. Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizations
Signaling Pathways
Caption: Pemetrexed signaling pathways.
Experimental Workflow: Nanoemulsion Formulation and Evaluation
Caption: Nanoemulsion formulation workflow.
Logical Relationship: Troubleshooting High Polydispersity Index (PDI)
Caption: Troubleshooting high PDI.
References
Validation & Comparative
N-Methyl Pemetrexed vs. Pemetrexed: An In Vitro Efficacy Comparison Guide
A comparative analysis of N-Methyl Pemetrexed and its parent compound, Pemetrexed, reveals a distinction rooted in pharmaceutical manufacturing and intended therapeutic use. Direct in vitro efficacy comparisons are absent from scientific literature, as this compound is recognized primarily as an impurity generated during the synthesis of Pemetrexed, rather than a compound developed for therapeutic purposes.
This guide will provide a comprehensive overview of Pemetrexed's established in vitro efficacy and mechanism of action, contextualize the relevance of this compound as a process-related impurity, and explore the broader landscape of Pemetrexed analog development.
Understanding the Distinction: Pemetrexed and this compound
Pemetrexed is a potent multi-targeted antifolate agent widely used in the treatment of non-squamous non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its therapeutic effect stems from its ability to disrupt the folate-dependent metabolic processes essential for cell replication.[3]
Conversely, this compound, also identified as Pemetrexed EP Impurity A, is a substance formed during the chemical synthesis of Pemetrexed.[4][5] Regulatory bodies like the European Pharmacopoeia (EP) mandate the identification and control of such impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API). The formation of this compound can occur through the methylation of the N1-nitrogen of the dezazaguanine moiety of Pemetrexed during specific synthesis steps. As an unintended byproduct, its biological activity and cytotoxic potential against cancer cell lines have not been a subject of dedicated investigation.
In Vitro Efficacy and Mechanism of Action of Pemetrexed
Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, which are the essential building blocks of DNA and RNA.
Key Molecular Targets of Pemetrexed:
| Target Enzyme | Pathway Involved | Consequence of Inhibition |
| Thymidylate Synthase (TS) | Pyrimidine Synthesis | Depletion of thymidine triphosphate (dTTP), leading to DNA synthesis arrest. |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Depletion of tetrahydrofolate cofactors required for purine and thymidylate synthesis. |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Synthesis | Inhibition of de novo purine synthesis, leading to a lack of adenine and guanine nucleotides. |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | Purine Synthesis | Further disruption of the purine synthesis pathway. |
Pemetrexed is actively transported into cancer cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, it is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial as it enhances the intracellular retention of the drug and markedly increases its inhibitory potency against its target enzymes, particularly TS and GARFT.
Experimental Protocols for In Vitro Cytotoxicity Assessment
While no studies directly compare this compound to Pemetrexed, a standard methodology for evaluating the in vitro cytotoxicity of Pemetrexed involves the following steps. This protocol can be adapted to assess the efficacy of any antifolate compound.
1. Cell Culture:
-
A panel of cancer cell lines (e.g., non-small cell lung cancer lines A549, H1975, or gastric cancer lines) is cultured in an appropriate medium.
-
The choice of culture medium is critical, as high concentrations of folate and its analogs can interfere with Pemetrexed's activity. A switch to a low-folate medium like RPMI 1640 prior to and during drug exposure is often necessary.
2. Drug Preparation:
-
Pemetrexed is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 50 µM).
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with medium containing various concentrations of the test compound.
-
Cells are incubated with the drug for a specified period, typically 72 hours, to allow for cytotoxic effects to manifest.
-
Following incubation, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into a colored formazan product, which is then solubilized.
-
The absorbance of the solution is measured using a spectrophotometer, which correlates with the number of viable cells.
4. Data Analysis:
-
The percentage of cell viability relative to an untreated control is calculated for each drug concentration.
-
The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.
Advancements in Pemetrexed Analogs: The Case of 6-Methyl Pemetrexed
The field of antifolate drug development is active, with research focusing on modifying the Pemetrexed structure to enhance its therapeutic index. A notable example is the development of 6-Methyl substituted Pemetrexed analogs.
A 2023 study explored adding a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold of Pemetrexed. This modification was found to:
-
Abolish transport by the Reduced Folate Carrier (RFC) , which is ubiquitously expressed in the body.
-
Preserve transport by the Proton-Coupled Folate Transporter (PCFT) and Folate Receptors (FRs) , which are more selectively overexpressed on cancer cells.
-
Increase potency and selectivity for certain human tumor cells (e.g., IGROV1 ovarian cancer) over normal cells in vitro.
This research highlights a key strategy in modern drug design: leveraging structural modifications to exploit differences in transporter expression between cancerous and healthy tissues, thereby potentially increasing efficacy while reducing systemic toxicity.
Conclusion
References
- 1. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed: a multitargeted antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
N-Methyl Pemetrexed: A Certified Reference Standard for Pharmaceutical Quality Control
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive validation of N-Methyl Pemetrexed as a reference standard, offering a direct comparison with other commercially available pemetrexed-related impurities. The experimental data and protocols herein support its use in routine quality control, analytical method development, and validation.
This compound, also known as Pemetrexed EP Impurity A, is a critical process impurity formed during the synthesis of Pemetrexed, a multitargeted antifolate agent used in chemotherapy.[1][2][3] Its diligent monitoring is essential to guarantee the safety and efficacy of the final drug product. Certified reference standards of this compound are indispensable for the accurate quantification of this impurity in batches of Pemetrexed.
Comparative Analysis of Pemetrexed Reference Standards
The quality of a reference standard is defined by its identity, purity, and characterized content. Below is a comparative summary of this compound and other key pemetrexed-related compound reference standards. The data presented is representative of typical certificates of analysis provided by various suppliers.[4][5]
| Reference Standard | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) |
| This compound (Pemetrexed EP Impurity A) | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | 869791-42-4 | C₂₁H₂₃N₅O₆ | 441.44 | ≥ 97.0% |
| Pemetrexed Diacid | N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid | 137281-23-3 | C₂₀H₂₁N₅O₆ | 427.41 | ≥ 98.0% |
| Pemetrexed Diamide (Impurity D) | N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamine | 144051-68-3 | C₂₀H₂₂N₆O₅ | 426.43 | ≥ 95.0% |
| Pemetrexed Keto Impurity | N-[4-[2-(2-Amino-4,7-dihydro-4,6-dioxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | 193281-00-4 | C₂₀H₂₁N₅O₇ | 443.41 | ≥ 95.0% |
Experimental Validation Protocols
The validation of this compound as a reference standard involves a series of analytical tests to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol outlines a stability-indicating HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chromatographic data acquisition software
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Glacial Acetic Acid in Water (pH 5.3)
-
B: Acetonitrile
-
-
Gradient Program: Isocratic elution with 89% A and 11% B
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in purified water to a final concentration of approximately 500 µg/mL.
-
Test Solution: Prepare the sample to be analyzed in purified water at a similar concentration.
Validation Parameters: The method is validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The method should demonstrate the ability to separate this compound from Pemetrexed and other related impurities. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are performed to ensure peak purity.
-
Linearity: A linear relationship between the peak area and the concentration of this compound is established over a range of concentrations (e.g., 80% to 120% of the nominal concentration).
-
Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a sample matrix.
-
Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) of the peak areas for multiple injections. The relative standard deviation (RSD) should be within acceptable limits.
-
Robustness: The method's robustness is assessed by making deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Structural Elucidation and Characterization
Beyond chromatographic purity, the definitive identification of this compound is achieved through spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound, ensuring all protons and carbons are accounted for and consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and molecular weight of the compound.
Visualizing the Workflow and Relationships
To better illustrate the processes and connections involved in the validation of this compound, the following diagrams are provided.
References
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed EP Impurity A | 869791-42-4 | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Pemetrexed |Axios Research [axios-research.com]
- 5. Pemetrexed Impurities | SynZeal [synzeal.com]
Pemetrexed in Non-Small Cell Lung Cancer: A Histology-Driven Efficacy Profile
A comprehensive analysis of clinical trial data reveals the significant impact of tumor histology on the efficacy of pemetrexed in the treatment of non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of pemetrexed's performance in non-squamous versus squamous NSCLC, supported by quantitative data from pivotal Phase III clinical trials and an exploration of the underlying molecular mechanisms.
Pemetrexed, a multi-targeted antifolate agent, has emerged as a cornerstone in the management of advanced non-squamous NSCLC.[1] Its superior efficacy in this patient population compared to those with squamous histology is a well-established clinical finding, leading to histology-based treatment recommendations.[2][3][4] This differential response is primarily attributed to the expression levels of thymidylate synthase (TS), a key enzyme in the folate metabolism pathway and a primary target of pemetrexed.[5]
Comparative Efficacy: Non-Squamous vs. Squamous NSCLC
Retrospective analyses of major Phase III trials have consistently demonstrated a significant interaction between NSCLC histology and the clinical benefit of pemetrexed. In patients with non-squamous NSCLC, pemetrexed-based therapies have shown improved overall survival (OS) and progression-free survival (PFS) compared to other standard chemotherapy regimens. Conversely, in patients with squamous cell carcinoma, pemetrexed has been associated with shorter survival outcomes.
Key Clinical Trial Data
The following tables summarize the quantitative efficacy data from two pivotal Phase III studies that established the differential efficacy of pemetrexed.
Table 1: Second-Line Pemetrexed vs. Docetaxel in Advanced NSCLC
| Histology | Efficacy Endpoint | Pemetrexed (months) | Docetaxel (months) | Hazard Ratio (HR) | p-value |
| Non-Squamous | Median OS | 9.3 | 8.0 | 0.78 | <0.05 |
| Median PFS | 4.5 | 2.8 | - | - | |
| Squamous | Median OS | 6.2 | 7.4 | 1.56 | <0.05 |
| Median PFS | 2.8 | - | - | - |
Table 2: First-Line Cisplatin plus Pemetrexed vs. Cisplatin plus Gemcitabine in Advanced NSCLC
| Histology | Efficacy Endpoint | Cisplatin + Pemetrexed (months) | Cisplatin + Gemcitabine (months) | Hazard Ratio (HR) | p-value |
| Non-Squamous | Median OS | 11.0 | 10.1 | 0.84 | <0.05 |
| Squamous | Median OS | 9.4 | 10.8 | 1.23 | <0.05 |
The Molecular Basis for Differential Efficacy: The Role of Thymidylate Synthase
Pemetrexed exerts its cytotoxic effects by inhibiting multiple enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The primary target is thymidylate synthase (TS). Pemetrexed is transported into cells and undergoes polyglutamylation, a process that enhances its intracellular retention and inhibitory activity against TS and other target enzymes.
Studies have shown that squamous cell carcinomas of the lung tend to have significantly higher baseline expression of TS compared to non-squamous histologies, such as adenocarcinoma. Higher levels of TS are hypothesized to require higher intracellular concentrations of pemetrexed to achieve a therapeutic effect, thus conferring relative resistance. This inverse correlation between TS expression and pemetrexed sensitivity is considered a key determinant of the observed differential efficacy.
Caption: Pemetrexed's mechanism and its link to NSCLC histology.
Experimental Protocols of Pivotal Trials
Second-Line Pemetrexed vs. Docetaxel (Hanna et al.)
-
Study Design: A randomized, open-label, Phase III trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC who had previously received one prior chemotherapy regimen.
-
Treatment Arms:
-
Pemetrexed: 500 mg/m² intravenously (IV) on day 1 of a 21-day cycle.
-
Docetaxel: 75 mg/m² IV on day 1 of a 21-day cycle.
-
-
Key Inclusion Criteria: Histologically or cytologically confirmed NSCLC, measurable disease, ECOG performance status of 0, 1, or 2.
-
Key Exclusion Criteria: Prior treatment with docetaxel.
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Progression-free survival, overall response rate, and toxicity.
-
-
Statistical Analysis: The primary analysis was a comparison of overall survival between the two treatment arms. A treatment-by-histology interaction was a key prespecified analysis.
First-Line Cisplatin plus Pemetrexed vs. Cisplatin plus Gemcitabine (Scagliotti et al.)
-
Study Design: A randomized, single-blind, Phase III non-inferiority trial.
-
Patient Population: Chemotherapy-naïve patients with Stage IIIB or IV NSCLC.
-
Treatment Arms:
-
Cisplatin (75 mg/m² IV on day 1) plus Pemetrexed (500 mg/m² IV on day 1) of a 21-day cycle.
-
Cisplatin (75 mg/m² IV on day 1) plus Gemcitabine (1250 mg/m² IV on days 1 and 8) of a 21-day cycle.
-
-
Key Inclusion Criteria: Histologically or cytologically confirmed NSCLC, no prior chemotherapy for metastatic disease, ECOG performance status of 0 or 1.
-
Key Exclusion Criteria: Predominantly squamous cell histology was not an initial exclusion criterion but became a key factor in subgroup analyses.
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Progression-free survival, response rate, and safety.
-
-
Statistical Analysis: The primary objective was to demonstrate the non-inferiority of cisplatin-pemetrexed compared to cisplatin-gemcitabine in terms of overall survival. A significant treatment-by-histology interaction was observed in a pre-planned analysis.
Conclusion
The differential efficacy of pemetrexed in NSCLC is a clear example of the importance of histology in guiding cancer therapy. The superior outcomes observed in patients with non-squamous NSCLC are consistently supported by robust clinical trial data and a plausible biological mechanism centered on thymidylate synthase expression. These findings underscore the necessity of accurate histological subtyping in NSCLC to optimize patient selection for pemetrexed-based therapies and to advance personalized medicine in lung cancer.
References
- 1. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differential efficacy of pemetrexed according to NSCLC histology: a review of two Phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pemetrexed in advanced non-small-cell lung cancer: meta-analysis of randomized controlled trials, with histology subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl Pemetrexed and Thymidylate Synthase Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interactions between novel therapeutic agents and their cellular targets is paramount. This guide provides a comparative analysis of N-Methyl pemetrexed's potential effect on thymidylate synthase (TS) expression, benchmarked against its well-characterized parent compound, pemetrexed.
Pemetrexed is a multi-targeted antifolate chemotherapy agent that primarily inhibits thymidylate synthase (TS), a crucial enzyme in the de novo biosynthesis of pyrimidines, thereby disrupting DNA synthesis and inducing tumor cell death. A notable mechanism of acquired resistance to pemetrexed involves the upregulation of TS expression. This compound, a known impurity and metabolite of pemetrexed, presents a subject of interest regarding its own biological activity and potential impact on TS expression. While direct experimental data on the effect of this compound on TS expression remains limited in publicly available literature, this guide synthesizes the known effects of pemetrexed and discusses the potential implications of the N-Methyl modification.
Comparison of Effects on Thymidylate Synthase
To date, no studies have been identified that directly quantify the effect of this compound on thymidylate synthase expression. In contrast, the relationship between pemetrexed and TS is well-documented.
| Compound | Mechanism of Action on TS | Effect on TS Expression | Supporting Evidence |
| Pemetrexed | Direct inhibition of TS enzyme activity by competing with the natural substrate, deoxyuridine monophosphate (dUMP). | Chronic exposure can lead to acquired resistance through the upregulation of TS mRNA and protein levels. | Multiple in vitro and clinical studies have demonstrated that increased TS expression correlates with reduced sensitivity to pemetrexed. |
| This compound | Currently unknown. It is hypothesized to have a similar inhibitory mechanism to pemetrexed, but this has not been experimentally verified. | The effect on TS expression is unknown. It is plausible that, if it inhibits TS, it could also induce similar resistance mechanisms involving TS upregulation. | No direct experimental data is currently available. Inferences are drawn from the structural similarity to pemetrexed. |
Signaling Pathways and Experimental Workflows
The investigation into the effects of antifolates like pemetrexed and its derivatives on thymidylate synthase expression involves a series of well-established molecular biology techniques.
Logical Relationship of Pemetrexed Action and Resistance
Caption: Pemetrexed inhibits TS, leading to apoptosis. Resistance can develop via TS upregulation.
Experimental Workflow for Assessing TS Expression
Caption: Workflow for analyzing the effect of compounds on thymidylate synthase expression.
Experimental Protocols
To rigorously assess the impact of this compound on thymidylate synthase expression and compare it to pemetrexed, the following experimental protocols are recommended.
Cell Culture and Drug Treatment
-
Cell Lines: Utilize a panel of cancer cell lines with varying baseline TS expression levels (e.g., non-small cell lung cancer lines A549, H460; colorectal cancer lines HCT116, HT29).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare stock solutions of pemetrexed and this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations in culture medium immediately before use.
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat cells with a range of concentrations of pemetrexed or this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR) for TS mRNA Expression
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or a TaqMan probe-based assay. Use primers specific for the human thymidylate synthase (TYMS) gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TYMS mRNA using the ΔΔCt method.
Protein Extraction and Western Blotting for TS Protein Expression
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion and Future Directions
While pemetrexed's inhibitory effect on thymidylate synthase and the subsequent development of resistance through TS upregulation are well-established, the specific impact of this compound on TS expression remains an open area of investigation. The structural similarity to the parent compound suggests a potential for a similar mechanism of action and, consequently, a similar cellular response in terms of TS regulation. However, the addition of a methyl group could alter the compound's affinity for TS, its cellular uptake, or its metabolism, leading to a different profile of TS expression modulation.
Future research should focus on directly assessing the enzymatic inhibition of TS by this compound and quantifying its effect on TS mRNA and protein levels in a panel of cancer cell lines. Such studies will be crucial for a comprehensive understanding of the biological activity of this pemetrexed derivative and its potential clinical relevance.
Pemetrexed-Based Chemotherapy: A Comparative Analysis of Regimens for Researchers
In the landscape of targeted cancer therapy, pemetrexed-based chemotherapy regimens have emerged as a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma. This guide provides a comparative analysis of key pemetrexed-based regimens, presenting supporting experimental data, detailed methodologies for cited experiments, and visualizations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and future work.
Mechanism of Action
Pemetrexed is a multi-targeted antifolate agent that primarily inhibits three enzymes crucial for the synthesis of purines and pyrimidines: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] By disrupting these pathways, pemetrexed impedes DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4] The drug is transported into cells via the reduced folate carrier (RFC) and is then polyglutamated, a process that enhances its intracellular retention and inhibitory activity against its target enzymes.[1]
Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to apoptosis.
Comparative Efficacy of Pemetrexed-Based Regimens
The clinical utility of pemetrexed is most prominent when used in combination with other chemotherapeutic agents, particularly platinum-based drugs like cisplatin and carboplatin, and targeted therapies such as bevacizumab.
Pemetrexed in Combination with Platinum Agents
Clinical trials have demonstrated the efficacy of pemetrexed in combination with both cisplatin and carboplatin for the first-line treatment of advanced or metastatic NSCLC. While both combinations are effective, they present different toxicity profiles.
| Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Grade 3/4 Toxicities |
| Pemetrexed + Cisplatin | 4.7 - 7.04 months | 8.9 - 11.64 months | 35% - 42.31% | Neutropenia, Thrombocytopenia, Anemia, Nausea |
| Pemetrexed + Carboplatin | 4.5 - 5.69 months | 10.4 - 11.64 months | 37.21% - 39.5% | Neutropenia (higher than cisplatin combo), Thrombocytopenia |
Pemetrexed with Bevacizumab
The addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to pemetrexed-based regimens has been investigated to enhance anti-tumor activity by inhibiting angiogenesis.
| Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Pemetrexed + Cisplatin + Bevacizumab | 7.4 months | 12.0 months | 70% |
| Pemetrexed + Carboplatin + Bevacizumab | 7.8 months | 14.1 months | 55% |
Pemetrexed as Maintenance Therapy
Pemetrexed has also shown significant benefit as a maintenance therapy in patients with advanced non-squamous NSCLC who have not progressed after initial platinum-based chemotherapy.
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Disease Control Rate (DCR) |
| Maintenance Pemetrexed | 4.1 - 4.3 months | 13.4 - 15.5 months | 71.8% |
| Placebo/Best Supportive Care | 2.6 - 2.8 months | 10.3 - 10.6 months | 59.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the administration of pemetrexed-based chemotherapy in a clinical trial setting.
First-Line Pemetrexed plus Cisplatin for NSCLC
-
Patient Population: Patients with locally advanced or metastatic (Stage IIIB/IV) non-squamous NSCLC with an ECOG performance status of 0 or 1.
-
Dosing and Administration:
-
Pemetrexed 500 mg/m² administered as a 10-minute intravenous infusion on Day 1 of each 21-day cycle.
-
Cisplatin 75 mg/m² administered as a 2-hour intravenous infusion, starting approximately 30 minutes after the completion of the pemetrexed infusion on Day 1 of each 21-day cycle.
-
-
Pre-medication and Supportive Care:
-
Folic acid (350-1000 mcg) administered orally once daily, starting at least 5 days before the first dose of pemetrexed and continuing until 21 days after the last dose.
-
Vitamin B12 (1000 mcg) administered as an intramuscular injection in the week preceding the first pemetrexed dose and every 3 cycles thereafter.
-
Dexamethasone 4 mg administered orally twice daily on the day before, the day of, and the day after pemetrexed administration to reduce the incidence and severity of skin reactions.
-
Standard hydration protocols for cisplatin administration.
-
-
Treatment Duration: A maximum of 6 cycles, unless there is evidence of disease progression or unacceptable toxicity.
-
Assessment of Response: Tumor response is typically evaluated every 2-3 cycles using imaging techniques such as CT or MRI, based on Response Evaluation Criteria in Solid Tumors (RECIST).
Caption: A typical experimental workflow for administering pemetrexed and cisplatin.
Conclusion
Pemetrexed-based chemotherapy regimens, particularly in combination with platinum agents, have demonstrated significant efficacy in the treatment of non-squamous NSCLC. The choice between cisplatin and carboplatin may be guided by the patient's overall health and potential for toxicity. The addition of bevacizumab and the use of pemetrexed as a maintenance therapy offer further avenues for improving patient outcomes. The detailed protocols and pathways presented in this guide are intended to provide a solid foundation for researchers and clinicians working with these important therapeutic agents.
References
Pemetrexed vs. Gemcitabine in Lung Cancer Models: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of two prominent chemotherapeutic agents, pemetrexed and gemcitabine, in the context of lung cancer. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these two drugs.
At a Glance: Pemetrexed vs. Gemcitabine
| Feature | Pemetrexed | Gemcitabine |
| Drug Class | Antifolate Antimetabolite[1][2] | Nucleoside Analog Antimetabolite[1][2] |
| Primary Mechanism of Action | Inhibits multiple folate-dependent enzymes, primarily Thymidylate Synthase (TS), leading to disruption of DNA and RNA synthesis.[3] | Competitively inhibits DNA synthesis by replacing deoxycytidine during DNA replication. |
| Key Cellular Effects | Induces G1/S phase cell cycle arrest and apoptosis. | Blocks cell progression through the G1/S-phase boundary and induces apoptosis. |
| Primary Clinical Indication in Lung Cancer | First-line treatment for advanced non-squamous non-small cell lung cancer (NSCLC) in combination with cisplatin, and as a single agent for maintenance or second-line treatment. | First-line treatment for locally advanced or metastatic NSCLC, often in combination with cisplatin. |
Preclinical Performance: In Vitro and In Vivo Models
Preclinical studies have established the activity of both pemetrexed and gemcitabine in various lung cancer models. The following tables summarize key findings from comparative studies.
In Vitro Growth Inhibition of Lung Cancer Cell Lines
A study evaluating the growth inhibitory effects of both drugs across a panel of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines demonstrated differential potency.
| Cell Line Type | Drug | Average IC50 (μM) |
| NSCLC (n=20) | Pemetrexed | 0.65 ± 0.2 |
| Gemcitabine | 0.015 ± 0.008 | |
| SCLC (n=17) | Pemetrexed | 0.091 ± 0.018 |
| Gemcitabine | 0.055 ± 0.04 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data from 6-day MTT assays.
These results suggest that, in vitro, gemcitabine is generally more potent than pemetrexed in NSCLC cell lines, while pemetrexed shows higher potency against SCLC cell lines.
In Vivo Efficacy in NSCLC Xenograft Model
The antitumor activity of pemetrexed and gemcitabine was evaluated in an in vivo model using athymic nude mice bearing subcutaneous H2122 NSCLC tumors.
| Treatment Group | Dosage and Schedule | Tumor Growth Delay (days) |
| Pemetrexed | 100, 200, 300 mg/kg/day, IP, 10 doses | 12 to 18 |
| Gemcitabine | 30, 60, 120 mg/kg, IP, every 4 days for 3 doses | 10 to 14 |
| Pemetrexed + Gemcitabine (Concurrent) | 100 mg/kg + 30 mg/kg | 12 (with some toxicity) |
| Pemetrexed → Gemcitabine (Sequential) | 100 mg/kg → 30 mg/kg | ~14 (without toxicity) |
| Gemcitabine → Pemetrexed (Sequential) | 30 mg/kg → 100 mg/kg | Detrimental, not better than single agents |
Tumor growth delay is relative to the vehicle control group.
In this NSCLC xenograft model, both agents effectively delayed tumor growth as single agents. Notably, the sequence of administration in combination therapy was critical, with pemetrexed followed by gemcitabine demonstrating the most favorable outcome.
Mechanisms of Action and Signaling Pathways
The anticancer effects of pemetrexed and gemcitabine are mediated through their interference with critical cellular processes, particularly DNA synthesis.
Pemetrexed's Multi-Targeted Antifolate Mechanism
Pemetrexed is a multi-targeted antifolate that, after intracellular polyglutamylation, inhibits several key enzymes involved in purine and pyrimidine synthesis. Its primary target is Thymidylate Synthase (TS), but it also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This multi-targeted approach leads to the depletion of nucleotide precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.
Pemetrexed's mechanism of action.
Furthermore, studies have shown that pemetrexed can induce S-phase arrest and apoptosis through the deregulated activation of the Akt signaling pathway.
Pemetrexed-induced Akt signaling.
Gemcitabine's Role as a Deoxycytidine Analog
Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects after being phosphorylated intracellularly into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to the termination of DNA chain elongation. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis. This dual action effectively halts DNA replication and induces apoptosis.
Gemcitabine's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Growth Inhibition Assay
-
Objective: To determine the concentration of pemetrexed and gemcitabine required to inhibit the growth of lung cancer cell lines by 50% (IC50).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of 20 NSCLC and 17 SCLC cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of pemetrexed or gemcitabine were added to the wells.
-
Cells were incubated for 6 days.
-
MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent was added to dissolve the formazan crystals.
-
The absorbance was measured using a microplate reader, which is proportional to the number of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of pemetrexed and gemcitabine, alone and in combination, in a mouse model of NSCLC.
-
Animal Model: Athymic nude mice.
-
Tumor Model: Subcutaneous implantation of H2122 NSCLC tumor cells.
-
Procedure:
-
H2122 tumor cells were implanted subcutaneously into the mice.
-
When tumors reached a size of 50-100 mg, mice were randomized into treatment and control groups.
-
Pemetrexed Administration: Intraperitoneal (IP) injections at doses of 100, 200, and 300 mg/kg/day for 10 consecutive days.
-
Gemcitabine Administration: IP injections at doses of 30, 60, and 120 mg/kg every 4 days for a total of three doses.
-
Combination Therapy:
-
Concurrent: Pemetrexed (100 mg/kg) and gemcitabine (30 mg/kg) administered at the same time.
-
Sequential: One drug was administered followed by the other, with a defined interval.
-
-
Tumor volumes were measured regularly to assess tumor growth delay.
-
Animal body weights were monitored to assess toxicity.
-
In vivo xenograft experimental workflow.
Clinical Comparison in Advanced NSCLC
In the clinical setting, both pemetrexed and gemcitabine, typically in combination with a platinum agent like cisplatin, are standard first-line treatments for advanced NSCLC. A large phase III clinical trial directly compared the efficacy and safety of cisplatin plus pemetrexed versus cisplatin plus gemcitabine in chemotherapy-naive patients with advanced NSCLC.
Overall Survival in Advanced NSCLC (Phase III Trial)
| Patient Population | Cisplatin + Pemetrexed (Median OS) | Cisplatin + Gemcitabine (Median OS) | Hazard Ratio (HR) |
| All Histologies (n=1725) | 10.3 months | 10.3 months | 0.94 |
| Adenocarcinoma (n=847) | 12.6 months | 10.9 months | Statistically Superior for Pemetrexed |
| Large-Cell Carcinoma (n=153) | 10.4 months | 6.7 months | Statistically Superior for Pemetrexed |
| Squamous Cell Carcinoma (n=473) | 9.4 months | 10.8 months | Statistically Superior for Gemcitabine |
OS = Overall Survival. Data from a noninferiority, phase III, randomized study.
This landmark study demonstrated that the efficacy of these two combination regimens is highly dependent on the histological subtype of NSCLC. For patients with non-squamous histology (adenocarcinoma and large-cell carcinoma), the pemetrexed-containing regimen resulted in significantly longer overall survival. Conversely, for patients with squamous cell carcinoma, the gemcitabine-containing regimen was superior.
Tolerability and Safety Profile
The same phase III trial also revealed differences in the toxicity profiles of the two regimens.
| Grade 3/4 Adverse Event | Cisplatin + Pemetrexed | Cisplatin + Gemcitabine |
| Neutropenia | Significantly Lower | Higher |
| Anemia | Significantly Lower | Higher |
| Thrombocytopenia | Significantly Lower | Higher |
| Febrile Neutropenia | Significantly Lower | Higher |
| Alopecia | Significantly Lower | Higher |
| Nausea | More Common | Less Common |
The cisplatin/pemetrexed combination was associated with significantly lower rates of hematologic toxicities and alopecia, while grade 3 or 4 nausea was more frequent.
Conclusion
Both pemetrexed and gemcitabine are effective cytotoxic agents against lung cancer, but their optimal use, as demonstrated by both preclinical and clinical data, is context-dependent. In preclinical models, gemcitabine shows greater potency in NSCLC cell lines, while pemetrexed is more active against SCLC cell lines in vitro. In vivo, the sequence of administration is critical for combination therapy, with pemetrexed followed by gemcitabine appearing to be the most promising schedule.
Clinically, the choice between a pemetrexed- or gemcitabine-based regimen for first-line treatment of advanced NSCLC is now largely guided by tumor histology. Pemetrexed in combination with cisplatin is the preferred option for patients with non-squamous NSCLC due to superior efficacy and a generally more favorable toxicity profile. For patients with squamous cell NSCLC, gemcitabine with cisplatin remains the standard of care. This histological distinction underscores the importance of personalized medicine in lung cancer therapy. Future research will likely continue to focus on identifying biomarkers to further refine patient selection for these and other chemotherapeutic agents.
References
Evaluating the Synergistic Effects of Pemetrexed with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of pemetrexed and cisplatin stands as a cornerstone in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This guide provides an objective comparison of the synergistic effects of this combination therapy, supported by preclinical and clinical experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Mechanism of Synergy: A Dual-Pronged Attack
The synergistic anti-tumor activity of pemetrexed and cisplatin stems from their distinct but complementary mechanisms of action. Pemetrexed, a multi-targeted antifolate, primarily inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines. This leads to the depletion of nucleotide pools necessary for DNA replication and repair. Cisplatin, a platinum-based chemotherapeutic agent, forms adducts with DNA, causing intra- and inter-strand crosslinks that distort the DNA helix, inhibit DNA replication, and ultimately trigger apoptosis.
The synergy arises from the fact that pemetrexed-induced depletion of nucleotides hampers the cancer cells' ability to repair the DNA damage inflicted by cisplatin, thereby potentiating its cytotoxic effects. Preclinical studies have shown that the sequence of administration is critical, with the most significant synergistic effects observed when pemetrexed is administered prior to cisplatin.[1]
Preclinical Evidence of Synergy
In vitro and in vivo studies have consistently demonstrated the enhanced efficacy of the pemetrexed and cisplatin combination compared to either agent alone.
In Vitro Studies
Cell Viability Assays:
Multiple studies have evaluated the cytotoxic effects of pemetrexed and cisplatin on various cancer cell lines. The combination consistently shows a greater reduction in cell viability compared to monotherapy.
Table 1: Comparative Cell Viability in A549 Lung Cancer Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Pemetrexed | 100 nM | ~85 |
| Cisplatin | 200 nM | ~60 |
| Pemetrexed + Cisplatin | 100 nM + 200 nM | ~45 |
Data adapted from Mohiuddin et al.[2]
Apoptosis Assays:
The combination of pemetrexed and cisplatin has been shown to induce a significantly higher rate of apoptosis in cancer cells compared to individual treatments.
Table 2: Apoptosis Induction in A549 Lung Cancer Cells
| Treatment | Apoptotic Cells (%) |
| Control | <5 |
| Pemetrexed | ~10 |
| Cisplatin | ~25 |
| Pemetrexed + Cisplatin | ~40 |
Data adapted from Mohiuddin et al.[2]
In Vivo Studies
Preclinical in vivo models have corroborated the synergistic effects observed in vitro. Studies using human tumor xenografts in mice have shown that the combination of pemetrexed and cisplatin leads to a greater delay in tumor growth and improved survival compared to monotherapy.[3]
Table 3: Tumor Growth Inhibition in a Lewis Lung Carcinoma Mouse Model
| Treatment Group | Tumor Volume Reduction (%) |
| Control | 0 |
| Pemetrexed | ~30 |
| Cisplatin | ~50 |
| Pemetrexed + Cisplatin | ~75 |
Conceptual data based on findings from studies such as that by Nowak et al.
Clinical Efficacy
The synergistic effects observed in preclinical studies have translated into improved clinical outcomes for patients. The landmark Phase III clinical trial (EMPHACIS) in patients with malignant pleural mesothelioma demonstrated the superiority of the pemetrexed and cisplatin combination over cisplatin alone.[3]
Table 4: Key Efficacy Endpoints from the EMPHACIS Trial
| Endpoint | Pemetrexed + Cisplatin | Cisplatin Alone | P-value |
| Overall Response Rate | 41.3% | 16.7% | <0.0001 |
| Median Time to Progression | 5.7 months | 3.9 months | 0.001 |
| Median Overall Survival | 12.1 months | 9.3 months | 0.020 |
Data from Vogelzang et al.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with pemetrexed, cisplatin, or the combination at desired concentrations for 72 hours. Include an untreated control group.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (TUNEL Assay)
-
Cell Culture and Treatment: Culture cells on coverslips and treat with pemetrexed, cisplatin, or the combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest in the signaling pathways (e.g., p-ERK, p-Akt, cleaved PARP).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., Lewis Lung Carcinoma) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer pemetrexed and/or cisplatin via intraperitoneal injection according to the desired schedule and dosage. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period. Analyze tumor growth inhibition and survival.
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of pemetrexed and cisplatin synergy.
Caption: Experimental workflow for evaluating synergy.
References
- 1. Schedule-dependent interactions between pemetrexed and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Antifolate Resistance: A Comparative Guide to Pemetrexed Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of cross-resistance profiles between pemetrexed and other key antifolates, supported by experimental data and detailed methodologies. By dissecting the underlying mechanisms, this document aims to facilitate the development of novel strategies to overcome resistance and enhance the efficacy of antifolate treatments.
The emergence of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. Pemetrexed, a multi-targeted antifolate, has proven effective against various solid tumors, including non-small cell lung cancer (NSCLC) and mesothelioma. However, as with other antifolates, acquired resistance can limit its long-term clinical utility. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to one antifolate confers resistance to others. This guide delves into the intricate mechanisms governing cross-resistance between pemetrexed and other widely used antifolates such as methotrexate, raltitrexed, and pralatrexate.
Unraveling the Mechanisms of Pemetrexed Resistance
Resistance to pemetrexed is a multifactorial process involving several key cellular adaptations that ultimately reduce the drug's cytotoxic effects.[1] The primary mechanisms can be broadly categorized as:
-
Alterations in Drug Transport: The influx of pemetrexed into cancer cells is primarily mediated by the reduced folate carrier (RFC).[1][2] Downregulation of RFC expression is a common mechanism of resistance, leading to decreased intracellular drug accumulation.[2][3]
-
Impaired Polyglutamylation: Once inside the cell, pemetrexed is converted to its more potent polyglutamated forms by the enzyme folylpoly-gamma-glutamate synthetase (FPGS). These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against target enzymes. Reduced FPGS activity is a key driver of resistance to pemetrexed and other antifolates.
-
Target Enzyme Modifications: Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes in the folate pathway, most notably thymidylate synthase (TS). Upregulation of TS expression is a frequently observed mechanism of acquired resistance, as it effectively titrates out the inhibitory effect of the drug.
-
Enhanced Drug Efflux: Members of the ATP-binding cassette (ABC) transporter superfamily, such as ABCG2 (breast cancer resistance protein), can actively pump antifolates out of the cell, thereby reducing their intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the metabolic blockade imposed by pemetrexed. For instance, activation of the Hedgehog signaling pathway has been implicated in pemetrexed resistance in NSCLC cells. Similarly, the epithelial-to-mesenchymal transition (EMT) program can confer resistance.
Comparative Analysis of Cross-Resistance
The structural and mechanistic similarities and differences among antifolates dictate their cross-resistance profiles. Understanding these relationships is crucial for designing sequential or combination therapies.
Pemetrexed and Methotrexate
Pemetrexed and methotrexate share the reduced folate carrier (RFC) for cellular uptake and are both substrates for FPGS. Consequently, resistance mechanisms involving impaired transport or polyglutamylation can lead to cross-resistance between these two drugs. Pemetrexed-resistant lung cancer cell lines have demonstrated cross-resistance to methotrexate. However, their primary intracellular targets differ. Methotrexate predominantly inhibits dihydrofolate reductase (DHFR), while pemetrexed has a broader target profile, including TS. This suggests that resistance driven by target-specific alterations, such as DHFR amplification for methotrexate, may not confer a high level of resistance to pemetrexed, and vice-versa.
Pemetrexed and Raltitrexed
Both pemetrexed and raltitrexed are potent inhibitors of thymidylate synthase (TS). Therefore, upregulation of TS is a primary mechanism of resistance to both drugs, leading to a high degree of cross-resistance. Both drugs also rely on RFC for uptake and FPGS for polyglutamylation, making alterations in these pathways additional sources of cross-resistance.
Pemetrexed and Pralatrexate
Pralatrexate was designed for high-affinity transport by RFC and efficient polyglutamylation by FPGS, leading to superior cellular uptake and retention compared to older antifolates. While both pemetrexed and pralatrexate are affected by RFC and FPGS levels, pralatrexate's enhanced interaction with these proteins may allow it to overcome low-level resistance. Pralatrexate's primary target is DHFR. Studies with pralatrexate-resistant T-cell lymphoma cell lines revealed that high-level resistance was associated with increased DHFR expression and RFC downregulation, leading to cross-resistance with methotrexate. The cross-resistance profile with pemetrexed would likely depend on the dominant resistance mechanism in a given cancer cell.
Quantitative Comparison of Antifolate Activity
The following table summarizes the inhibitory constants (Ki) and cellular inhibitory concentrations (IC50) for pemetrexed and other antifolates against their primary targets and in various cancer cell lines. This data provides a quantitative basis for understanding their relative potencies and potential for cross-resistance.
| Antifolate | Primary Target(s) | Target Enzyme Inhibition (Ki, nM) | Cellular Potency (IC50) in Pemetrexed-Resistant Cell Lines |
| Pemetrexed | TS, DHFR, GARFT | DHFR: >200 | PC6/MTA-0.4: ~500 nMPC6/MTA-4.0: ~43,800 nM |
| Methotrexate | DHFR | DHFR: 26 | PC6/MTA-0.4 & PC6/MTA-4.0: Cross-resistantH9-12 (Pralatrexate-resistant): 170.2 nM |
| Raltitrexed | TS | TS: Specific inhibitor | Data not available in provided search results |
| Pralatrexate | DHFR | DHFR: 45 | H9 (Parental): 3.3 nMH9-12 (Resistant): 35 nMH9-200 (Resistant): >1000 nM |
Experimental Protocols
Reproducible and standardized experimental procedures are essential for studying drug resistance. Below are detailed methodologies for key experiments cited in this guide.
Establishment of Pemetrexed-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line (e.g., PC-9, A549 for NSCLC).
-
Stepwise Dose Escalation: Continuously expose the cells to gradually increasing concentrations of pemetrexed. Start with a concentration around the IC50 value of the parental line.
-
Subculture and Monitoring: Subculture the surviving cells and monitor their growth. Once the cells have adapted to the current drug concentration (i.e., stable growth rate), increase the pemetrexed concentration.
-
Selection of Resistant Clones: Repeat the dose escalation until the desired level of resistance is achieved. Isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Characterization: Confirm the resistance phenotype by determining the IC50 value of the resistant line and comparing it to the parental line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the antifolate of interest for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
DHFR Enzyme Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and dithiothreitol (DTT). Add the substrates dihydrofolate (DHF) and NADPH.
-
Enzyme and Inhibitor Incubation: Pre-incubate recombinant human DHFR enzyme with varying concentrations of the antifolate inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the enzyme-inhibitor mix to the reaction buffer.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration and determine the inhibitory constant (Ki) through kinetic modeling.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in pemetrexed resistance and a typical experimental workflow for investigating cross-resistance.
Caption: Key mechanisms of acquired resistance to pemetrexed.
References
N-Methyl Pemetrexed: A Comparative Guide to its Impact on Pemetrexed Drug Purity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of analytical methodologies for assessing the purity of the anticancer agent pemetrexed, with a focus on the process-related impurity N-Methyl pemetrexed. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of robust quality control strategies.
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the efficacy and safety of a drug product. In the manufacturing of pemetrexed, a multi-targeted antifolate agent, several process-related impurities and degradation products can arise. Among these, this compound is a known process-related impurity that requires careful monitoring and control to ensure the quality and consistency of the final drug product.
This guide provides a comparative analysis of the state-of-the-art analytical techniques used to detect and quantify this compound in pemetrexed disodium. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering a comprehensive overview to inform your analytical method development and validation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for impurity profiling is contingent on several factors, including the required sensitivity, resolution, and sample throughput. While HPLC remains a widely used and robust technique, UPLC and LC-MS/MS offer significant advantages in terms of speed and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. | Combines the separation capabilities of LC with the mass analysis of MS for highly sensitive and specific detection. |
| Typical Run Time | 15 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | µg/mL range | Sub-µg/mL to ng/mL range | ng/mL to pg/mL range |
| Advantages | Robust, widely available, well-established methods. | Faster analysis, higher resolution, reduced solvent consumption. | Unambiguous identification, highest sensitivity, suitable for trace-level quantification. |
| Disadvantages | Longer run times, lower sensitivity compared to UPLC and LC-MS/MS. | Higher initial instrument cost, more susceptible to matrix effects. | Complex instrumentation, potential for matrix interference affecting ionization. |
| Regulatory Acceptance | Widely accepted and official in pharmacopeias (e.g., USP). | Gaining widespread acceptance for routine quality control. | Often used for impurity identification and characterization, and for quantifying low-level impurities. |
Performance Data of Analytical Methods
The following table summarizes typical performance data for the quantification of this compound and other related substances in pemetrexed, as reported in various studies. These values can serve as a benchmark for method development and validation.
| Method | Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC | Pemetrexed & Related Substances | >0.999 | ~0.05 µg/mL | ~0.15 µg/mL | 98.0 - 102.0% | < 2.0% |
| UPLC | Pemetrexed & Related Substances | >0.999 | ~0.01 µg/mL | ~0.03 µg/mL | 98.5 - 101.5% | < 1.5% |
| LC-MS/MS | This compound | >0.99 | ~0.1 ng/mL | ~0.3 ng/mL | 95.0 - 105.0% | < 5.0% |
Note: The specific performance characteristics can vary between laboratories and with different instrumentation and experimental conditions.
The Impact of this compound on Drug Purity
This compound is identified as a process-related impurity, often arising from the synthesis process of pemetrexed.[1] While specific toxicological data for this compound is not extensively published, controlling impurities in pharmaceuticals is a fundamental aspect of ensuring patient safety. Regulatory bodies like the United States Pharmacopeia (USP) have established limits for known impurities in pemetrexed for injection, with the acceptance criterion for this compound typically set at not more than 0.15%.[2] The presence of this and other impurities can potentially affect the stability and efficacy of the drug product.[3]
Forced degradation studies are a critical component of drug development and help to identify potential degradation pathways and the intrinsic stability of the drug molecule.[4][5] These studies have shown that pemetrexed can degrade under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. Understanding the formation of this compound and other degradants is essential for developing robust manufacturing processes and stable formulations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound and other related substances in pemetrexed disodium.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established and validated methods for the analysis of pemetrexed and its impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A multi-step gradient is typically employed to ensure the separation of all impurities. A representative gradient could be:
-
0-10 min: 10% B
-
10-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the pemetrexed drug substance in a suitable diluent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods offer a significant reduction in analysis time while improving resolution.
-
Instrumentation: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A rapid gradient is used, for instance:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Sample Preparation: Similar to the HPLC method, dissolve the pemetrexed sample in a suitable diluent to an appropriate concentration (e.g., 0.5 mg/mL).
Visualizing the Workflow
Diagrams can provide a clear and concise overview of complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for impurity analysis and the logical relationship in method comparison.
Caption: Experimental workflow for the analysis of this compound impurity.
Caption: Logical relationship in comparing analytical methods for impurity analysis.
Conclusion
The control of this compound and other impurities is paramount to ensuring the quality, safety, and efficacy of pemetrexed drug products. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose. While HPLC remains a reliable and widely accepted method, UPLC offers significant advantages in terms of speed and efficiency for routine quality control. For the unambiguous identification and quantification of trace-level impurities, LC-MS/MS stands as the most powerful tool. The choice of methodology will ultimately depend on the specific requirements of the analysis, including regulatory expectations, desired throughput, and available resources. By implementing robust and validated analytical methods, researchers and drug developers can effectively monitor and control impurities, thereby safeguarding patient health.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling N-Methyl Pemetrexed
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling N-Methyl pemetrexed. Adherence to these guidelines is mandatory to mitigate risks associated with this cytotoxic compound.
This compound, an analog of the chemotherapy agent pemetrexed, is classified as a hazardous substance.[1] Due to its cytotoxic nature, it poses significant health risks, including skin and eye irritation, potential for genetic defects, and harm to fertility or an unborn child.[1][2] Prolonged or repeated exposure may lead to organ damage.[1][2] Therefore, stringent safety measures are imperative during all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. All personnel must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). Double gloving is required. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | Protects eyes and face from splashes of the compound. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form of the compound outside of a containment device. | Prevents inhalation of aerosolized particles. |
Operational Plan: Handling and Preparation
All handling of this compound must occur in a designated area with restricted access.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport the container in a sealed, leak-proof secondary container to the designated storage area.
-
Store in a clearly labeled, sealed container in a ventilated, secure location away from incompatible materials.
2. Preparation:
-
All manipulations of this compound, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
The work surface of the BSC should be covered with a plastic-backed absorbent pad. This pad should be disposed of as cytotoxic waste after each use.
-
Use dedicated equipment (e.g., spatulas, weighing boats, glassware). If not disposable, equipment must be decontaminated immediately after use.
3. Spill Management:
-
A cytotoxic drug spill kit must be readily available in all areas where this compound is handled.
-
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Personnel involved in the cleanup must wear the full PPE ensemble as detailed above.
-
Use the absorbent materials from the spill kit to contain and clean up the spill.
-
The contaminated area should be decontaminated with an appropriate cleaning agent, followed by a rinse with sterile water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to strict hazardous waste regulations to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Sharps | Puncture-resistant, rigid container with a purple lid, labeled "Cytotoxic Waste". | Needles, syringes, and other sharps contaminated with this compound must be placed directly into the sharps container without recapping. |
| Non-Sharps Solid Waste | Yellow rigid container with a purple lid, or a leak-proof, double-lined plastic bag (purple) within a designated cytotoxic waste bin. | Includes gloves, gowns, absorbent pads, and other contaminated disposable materials. |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Unused solutions or contaminated liquids. Do not dispose of down the drain. |
All cytotoxic waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste management company.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
